Benzyl isoeugenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzyl isoeugenol chemical properties and structure
An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232): Chemical Properties and Structure
Introduction
Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic aromatic compound valued for its sweet, floral, and spicy fragrance profile, reminiscent of carnation and orange blossom.[1] It is widely utilized in the flavor and fragrance industries to impart warmth and depth to a variety of products, including perfumes, cosmetics, and personal care items.[2] Structurally derived from isoeugenol, a natural constituent of essential oils like clove oil, this compound is synthesized to enhance stability and modify its olfactory characteristics.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reported biological activities of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is the benzyl ether of isoeugenol. The CAS registry number 120-11-6 does not specify the stereoisomer, and it often exists as a mixture of (E) and (Z)-isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.[5]
-
Molecular Formula : C₁₇H₁₈O₂[4]
-
Canonical SMILES : CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC[6]
-
InChI : InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3[6]
-
InChIKey : YKSSSKBJDZDZTD-UHFFFAOYSA-N[6]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a white to ivory-colored crystalline powder at room temperature with a faint, floral aroma.[6] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[6]
| Property | Value | Reference(s) |
| Molecular Weight | 254.32 g/mol | [6] |
| Melting Point | 57 - 63 °C | [4] |
| Boiling Point | 282 °C at 760 mmHg | [4][7] |
| Flash Point | > 93.33 °C | [4] |
| Solubility in Water | 2.344 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 4.344 (estimated) | [4] |
| Appearance | White to ivory-colored crystalline powder | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from eugenol, a readily available natural product.[8]
Step 1: Isomerization of Eugenol to Isoeugenol
Eugenol is isomerized to isoeugenol in the presence of a catalyst. A patented method utilizes carbonyl iron as the catalyst.[8] This process involves the migration of the double bond from the allyl group to be in conjugation with the benzene (B151609) ring.
Step 2: Benzylation of Isoeugenol
The traditional synthesis of this compound involves the reaction of isoeugenol with benzyl chloride.[8] This is a Williamson ether synthesis where the phenolic hydroxyl group of isoeugenol is deprotonated by a base, such as potassium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl chloride, displacing the chloride ion and forming the benzyl ether.[8]
Spectral Data
Detailed spectral data for this compound is available in various databases.
-
¹H NMR : Proton NMR data is available and can be used to confirm the structure of the molecule.[6]
-
Mass Spectrometry : The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]
Biological Activities and Potential Applications
Recent studies have highlighted several potential biological activities of this compound, suggesting its utility beyond the flavor and fragrance industries.
-
Antimicrobial and Antifungal Properties : Research indicates that this compound may possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The proposed mechanism of action involves the disruption of microbial cell membranes.[11]
-
Antioxidant Activity : this compound has demonstrated antioxidant properties, with the ability to scavenge free radicals.[10] This activity could be beneficial in applications such as food preservation.
-
Enzyme Inhibition : Studies have explored its potential to inhibit enzymes like acetylcholinesterase and tyrosinase, suggesting possible applications in neurodegenerative disease research and cosmetics, respectively.[10]
-
Anticancer Properties : Preliminary research suggests that this compound may have anti-proliferative and pro-apoptotic effects on certain cancer cell lines, though further investigation is required.[10]
-
Anti-inflammatory Activity : Some studies have indicated potential anti-inflammatory properties.[10]
Safety and Regulation
This compound is classified as a skin sensitizer (B1316253) and its use in fragrance compositions is restricted under IFRA Standards.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isoeugenyl benzyl ether and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]
Conclusion
This compound is a well-characterized aromatic compound with a rich history in the fragrance industry. Its chemical properties and structure are well-defined, and its synthesis is achievable from readily available precursors. Beyond its traditional uses, emerging research on its biological activities, including antimicrobial and antioxidant properties, opens up new avenues for its application in the pharmaceutical and food science sectors. Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic benefits of this versatile molecule.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. thebulkcart.com [thebulkcart.com]
- 3. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. vanaroma.com [vanaroma.com]
- 6. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 8. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 9. Isoeugenol, benzyl ether [webbook.nist.gov]
- 10. Buy this compound | 92666-21-2 [smolecule.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Occurrence and Sources of Benzyl Isoeugenol Precursors
Abstract: Benzyl (B1604629) isoeugenol (B1672232) is a synthetic aromatic compound valued in the fragrance industry for its spicy, floral, and balsamic notes.[1] It is not found in nature.[2][3][4] Its synthesis is achieved through the benzylation of isoeugenol, a naturally occurring phenylpropanoid.[1][3] Therefore, a study of the natural precursors of benzyl isoeugenol is fundamentally an investigation into the biosynthesis and natural sources of isoeugenol and its precursors, as well as the natural occurrence of benzylating agents like benzyl alcohol. This guide provides a comprehensive overview of the phenylpropanoid biosynthetic pathway leading to isoeugenol, identifies its primary natural sources with quantitative data, details experimental protocols for extraction and analysis, and illustrates key pathways and workflows through diagrams.
Biosynthesis of Isoeugenol: The Phenylpropanoid Pathway
Isoeugenol is a phenylpropene, a class of organic compounds synthesized by plants as defense compounds and pollinator attractants.[5][6] Its biosynthesis begins with the aromatic amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway, which is also responsible for the synthesis of lignin (B12514952), flavonoids, and other significant plant metabolites.[7][8]
The key intermediate in the formation of isoeugenol is coniferyl alcohol, one of the primary monolignols.[5][9] In certain plants, such as Petunia hybrida, coniferyl alcohol is converted to coniferyl acetate, which is then reduced by the enzyme isoeugenol synthase (IGS) in a NADPH-dependent reaction to form isoeugenol.[5][10][11] This pathway shares its initial steps with lignin biosynthesis, making lignin-rich biomass a vast potential reservoir of these precursor molecules.[5][12]
Natural Occurrence and Sources
While this compound is synthetic, its direct precursors, isoeugenol and benzyl alcohol, are naturally abundant.
Isoeugenol
Isoeugenol is found in the essential oils of numerous plants, where it often co-occurs with its isomer, eugenol.[13][14] Its presence is notable in spices and floral extracts. Key natural sources include ylang-ylang (Cananga odorata), clove, cinnamon, nutmeg, and sandalwood.[15][16][17] Lignin, a complex polymer found in wood and agricultural waste, is a vast, though less direct, source of isoeugenol precursors.[12][18] Reductive catalytic fractionation of lignin can yield 4-alkylphenols, which can then be converted to isoeugenol.[19]
The concentration of isoeugenol varies significantly depending on the plant species, geographical origin, and extraction method.
| Natural Source | Plant Part | Isoeugenol Concentration | Reference(s) |
| Nutmeg (Myristica fragrans) | Essential Oil | 3.68 - 11.2 g/kg | [20] |
| Nutmeg (Myristica fragrans) | Seed | 40 - 320 mg/kg | [20] |
| Calamus (Acorus calamus) | Rhizome | 228 - 12,510 mg/kg | [20] |
| Bay Laurel (Laurus nobilis) | Leaves | 1,000 - 6,000 mg/kg | [20] |
| Betel (Piper betle) | Leaf | ~10% of Essential Oil | [13] |
| Clove (Syzygium aromaticum) | Bud | ~1% of Essential Oil | [13][14] |
| Ylang-Ylang (Cananga odorata) | Flower | up to 0.5% of Essential Oil | [13] |
Benzyl Alcohol
The "benzyl" portion of this compound is derived from a benzylating agent, typically in the form of benzyl alcohol or benzyl chloride in industrial synthesis. Benzyl alcohol is also a natural product, found in a variety of fruits and teas. It is a component of several essential oils, including jasmine, hyacinth, and ylang-ylang.[21]
Experimental Methodologies
The extraction, identification, and quantification of isoeugenol and its precursors from natural matrices are critical for research and commercial applications.
Extraction from Plant Material
The most common method for isolating isoeugenol from plant sources is through the extraction of essential oils.
-
Steam/Hydrodistillation: This is the most prevalent commercial method. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is condensed, and the immiscible essential oil is separated from the aqueous phase (hydrosol).
-
Solvent Extraction: Organic solvents (e.g., hexane, ethanol) are used to dissolve the aromatic compounds from the plant matrix. The solvent is then evaporated to yield a concrete or absolute.
-
Supercritical Fluid Extraction (SFE): Supercritical CO₂ is used as a solvent. This method is advantageous as it avoids high temperatures and residual organic solvents, yielding a high-purity extract.
Analytical Identification and Quantification
A range of analytical techniques are employed for the precise measurement of isoeugenol in complex mixtures like essential oils.
Key Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a characteristic "fingerprint" for identification.[22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for separating non-volatile or thermally sensitive compounds. For isoeugenol analysis, a reverse-phase column (e.g., C18) is typically used with a mobile phase of methanol (B129727) and acidified water, and detection is often performed with a UV detector.[22][23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is used for trace-level quantification, particularly in complex matrices like biological tissues. It involves sample extraction, often followed by a derivatization step to enhance the signal, before analysis.[24]
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H-NMR spectroscopy can be used for absolute quantification without the need for identical standard compounds for calibration. The concentration of the analyte is determined by comparing the integral of a specific proton signal of the target molecule to the integral of a known amount of an internal standard.[20][25]
Sample Protocol: LC-MS/MS Determination of Isoeugenol in Finfish Tissue This protocol is adapted from the methodology described for determining isoeugenol in finfish.[24]
-
Homogenization and Extraction: A homogenized tissue sample is extracted with acetone. The mixture is vortexed and centrifuged to separate the supernatant.
-
Derivatization: The extract is evaporated to dryness. A derivatizing agent (e.g., dansyl chloride in an acetone/sodium bicarbonate buffer) is added to the residue and heated. This step enhances the ionization efficiency and sensitivity for MS detection.
-
Cleanup: After derivatization, the sample is cleaned using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. Separation is achieved on a C18 column with a gradient elution. Detection is performed using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
Synthesis of this compound
The conversion of the natural precursor isoeugenol to this compound is a straightforward chemical synthesis. It is an etherification reaction, specifically a Williamson ether synthesis, where the hydroxyl group of isoeugenol is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks a benzyl halide (e.g., benzyl chloride), resulting in the formation of this compound and a salt byproduct.
Conclusion
This compound is a synthetic fragrance derived from naturally occurring precursors. The core component, isoeugenol, is biosynthesized in a variety of plants via the phenylpropanoid pathway, with coniferyl alcohol being its immediate biosynthetic precursor. Significant natural sources of isoeugenol include the essential oils of nutmeg, clove, and ylang-ylang. Furthermore, the vast reserves of lignin in biomass represent a promising and sustainable feedstock for precursor production. The extraction and quantification of these compounds are reliably achieved through established analytical techniques such as GC-MS and HPLC. This guide provides drug development professionals and researchers with the foundational knowledge of the natural origins and analytical methodologies associated with the precursors of this important synthetic aroma chemical.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound - Hekserij [eng.hekserij.nl]
- 3. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 4. This compound, 120-11-6 [thegoodscentscompany.com]
- 5. pnas.org [pnas.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Paving the Way for Lignin Valorisation: Recent Advances in Bioengineering, Biorefining and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 10. NDLI: Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. [ndl.gov.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 14. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
- 16. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Isoeugenol - Wikipedia [en.wikipedia.org]
- 18. grandviewresearch.com [grandviewresearch.com]
- 19. Structure- and computational-aided engineering of an oxidase to produce isoeugenol from a lignin-derived compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 22. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 24. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. inis.iaea.org [inis.iaea.org]
Benzyl Isoeugenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) isoeugenol (B1672232), a synthetic aromatic compound derived from isoeugenol, is recognized for its pleasant, spicy, and floral scent, leading to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, emerging research has highlighted its potential biological activities, including antimicrobial, antioxidant, enzyme inhibitory, and anticancer effects. This technical guide provides an in-depth overview of the physicochemical properties of Benzyl isoeugenol, detailed experimental protocols for evaluating its biological activities, and a discussion of its potential mechanisms of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this compound.
Physicochemical Properties
This compound is chemically known as 2-methoxy-4-(1-propenyl)phenyl benzyl ether. Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈O₂ | [1][2][3][4] |
| Molecular Weight | 254.32 g/mol | [1][2][4] |
| CAS Number | 120-11-6 | [1][2] |
| Appearance | White crystalline powder or colorless to pale yellow oily liquid | [2] |
| Boiling Point | 282 °C | [2] |
| Melting Point | 57 - 60 °C | [3] |
| Log P | 4.3 | [2] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of isoeugenol. The following protocol is a generalized procedure based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isoeugenol
-
Benzyl chloride
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Preparation of Isoeugenol Phenoxide:
-
In a round-bottom flask, dissolve isoeugenol in ethanol.
-
Add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide to the solution to form the corresponding phenoxide salt. Stir the mixture until the base is completely dissolved.
-
-
Benzylation Reaction:
-
To the solution of isoeugenol phenoxide, add benzyl chloride dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with a dilute solution of NaOH (to remove any unreacted isoeugenol) and then with distilled water until the aqueous layer is neutral.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
-
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological activities that warrant further investigation for their therapeutic potential. This section outlines these activities and provides detailed, generalized protocols for their assessment.
Antimicrobial and Antifungal Activity
This compound has shown potential in inhibiting the growth of various bacteria and fungi.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well.
-
Include a positive control (medium with inoculum and a known antibiotic/antifungal) and a negative control (medium with inoculum and the vehicle).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that results in no visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
-
Antioxidant Activity
The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound and the standard antioxidant in methanol at various concentrations.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the this compound or standard solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Enzyme Inhibitory Activity
This compound has been suggested to inhibit enzymes such as acetylcholinesterase and tyrosinase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Standard inhibitor (e.g., Donepezil)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare various concentrations of this compound and the standard inhibitor.
-
-
Assay:
-
In a 96-well plate, add the phosphate buffer, DTNB, and the this compound or standard inhibitor solution.
-
Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI).
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO₂ incubator.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, insights can be drawn from the known activities of its parent compound, isoeugenol, and other structurally related molecules.
Antimicrobial Mechanism
The antimicrobial action of isoeugenol is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This compound may share a similar mechanism.
Caption: Proposed antimicrobial mechanism of this compound.
Anti-inflammatory and Antioxidant Signaling
Isoeugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, ERK1/2, and p38 MAPK signaling pathways. As an antioxidant, this compound likely scavenges reactive oxygen species (ROS), thereby reducing oxidative stress that can activate these pro-inflammatory pathways.
Caption: Postulated anti-inflammatory and antioxidant signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of many natural and synthetic compounds is mediated through the induction of apoptosis, or programmed cell death. While the specific targets for this compound are unknown, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound is a compound with established applications in the fragrance industry and emerging potential in the biomedical field. Its demonstrated antimicrobial, antioxidant, enzyme inhibitory, and anticancer activities make it a compelling candidate for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key physicochemical data, detailed experimental protocols, and insights into potential mechanisms of action. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
Physical and chemical properties of benzyl isoeugenol
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl (B1604629) Isoeugenol (B1672232)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl isoeugenol, a synthetic aromatic compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This document consolidates available data on its molecular characteristics, spectral properties, and synthesis, offering detailed experimental protocols and visualizations to support research and development activities.
Chemical and Physical Properties
This compound, also known as isoeugenyl benzyl ether, is a derivative of isoeugenol where the phenolic hydroxyl group is etherified with a benzyl group.[1] It is recognized for its sweet, floral, and spicy aroma.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈O₂ | |
| Molecular Weight | 254.32 g/mol | [3] |
| Appearance | White to ivory-colored crystalline powder | [3] |
| Melting Point | 57 - 60 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils | [3] |
| CAS Number | 120-11-6 | [4] |
| FEMA Number | 3698 | [4] |
Spectral Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl and isoeugenol moieties, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the protons of the propenyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the propenyl side chain.
2.2. Mass Spectrometry (MS)
The mass spectrum of this compound is anticipated to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group, the propenyl side chain, and the ether linkage.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings and the propenyl group. The absence of a broad O-H stretching band would confirm the etherification of the phenolic hydroxyl group.
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, involving the reaction of isoeugenol with benzyl chloride in the presence of a base.[5]
Experimental Workflow: Synthesis of this compound
References
- 1. This compound, 120-11-6 [thegoodscentscompany.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 5. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
Benzyl Isoeugenol: A Comprehensive Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232) (CAS No. 120-11-6) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, often described as having notes of carnation, clove, and jasmine.[1] It is utilized in a variety of consumer products, including fine fragrances, cosmetics, and personal care items. Chemically, it is an ether formed from isoeugenol and benzyl alcohol. This guide provides an in-depth overview of the identification and characterization of Benzyl Isoeugenol, focusing on its chemical identifiers, physico-chemical properties, and detailed analytical methodologies.
Chemical Identification and Properties
Accurate identification of this compound is fundamental for research and quality control. The following tables summarize its key identifiers and physico-chemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 120-11-6[1][2][3][4][5][6] |
| EC Number | 204-370-6 |
| FEMA Number | 3698[2][3][4][5] |
| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene |
| Synonyms | Isoeugenol benzyl ether, Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-Benzyloxy-2-methoxy-4-propenylbenzene[2][3][4] |
| Molecular Formula | C₁₇H₁₈O₂[3][4] |
| Molecular Weight | 254.32 g/mol |
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder[3][5] |
| Odor | Mild, sweet, spicy, floral, with notes of carnation and balsam |
| Melting Point | 57-60 °C[3] |
| Boiling Point | 282 °C |
| Flash Point | > 93.33 °C[3] |
| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water. |
| Purity (by GC) | ≥ 98% |
Synthesis of this compound
This compound is synthetically produced and is not found in nature. The primary synthesis route involves the benzylation of isoeugenol. This process typically follows a Williamson ether synthesis mechanism.
A general synthesis procedure is as follows:
-
Isomerization of Eugenol (B1671780): Eugenol, readily available from sources like clove oil, is first isomerized to isoeugenol. This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide.
-
Benzylation of Isoeugenol: The resulting isoeugenol is then reacted with benzyl chloride in the presence of a base (e.g., potassium hydroxide) and a suitable solvent to yield this compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols for Identification
The identification and quantification of this compound are commonly performed using chromatographic and spectroscopic techniques. Detailed methodologies for key analytical methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, at a concentration of approximately 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a split ratio of 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Expected Results: this compound will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak at m/z 254, corresponding to its molecular weight, and a fragmentation pattern that can be compared to a reference library for positive identification.
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the analysis of fragrance allergens, including this compound.
Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 60% B to 100% B
-
20-30 min: Hold at 100% B
-
30-35 min: 100% B to 60% B
-
35-40 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, 254 nm, and 280 nm.
Expected Results: this compound will be separated from other components and detected as a peak at a specific retention time. The UV spectrum obtained from the DAD can be used for further confirmation of its identity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 25 °C.
Expected ¹H NMR Spectral Data (Predicted):
-
~7.4-7.2 ppm (m, 5H): Protons of the benzyl aromatic ring.
-
~6.9-6.7 ppm (m, 3H): Protons of the isoeugenol aromatic ring.
-
~6.1 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring.
-
~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~3.8 ppm (s, 3H): Methoxyl group protons (-OCH₃).
-
~1.8 ppm (d, 3H): Methyl protons of the propenyl group.
The specific chemical shifts and coupling constants can be used to confirm the connectivity of the molecule.
Conclusion
The identification and characterization of this compound are crucial for its safe and effective use in various industries. This guide has provided a comprehensive overview of its chemical identifiers, physico-chemical properties, synthesis, and detailed analytical protocols for its identification using GC-MS, HPLC, and ¹H NMR. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
Spectroscopic Profile of Benzyl Isoeugenol: A Technical Guide
Introduction
Benzyl (B1604629) isoeugenol (B1672232) (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.[1][2] Its characteristic spicy and floral scent profile makes it a valuable component in various consumer products.[3] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for researchers in the fields of chemistry and drug development. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl isoeugenol, along with the experimental protocols for these analyses.
Chemical Structure and Properties
-
Molecular Formula: C₁₇H₁₈O₂[2]
-
Molecular Weight: 254.32 g/mol [2]
-
Appearance: White crystalline solid[2]
-
Isomerism: this compound typically exists as a mixture of (E) and (Z)-isomers due to the double bond in the propenyl group.[3]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.25 | m | 5H | Ar-H (benzyl) |
| ~ 6.90 - 6.70 | m | 3H | Ar-H (isoeugenol) |
| ~ 6.15 | dq | 1H | =CH -CH₃ |
| ~ 6.00 | dq | 1H | Ar-CH = |
| ~ 5.10 | s | 2H | O-CH₂ -Ph |
| ~ 3.85 | s | 3H | O-CH₃ |
| ~ 1.85 | d | 3H | =CH-CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.5 | C -OCH₃ |
| ~ 148.0 | C -OCH₂Ph |
| ~ 137.0 | Quaternary C (benzyl) |
| ~ 132.0 | Ar-CH=C H- |
| ~ 128.5 | Ar-C H (benzyl) |
| ~ 128.0 | Ar-C H (benzyl) |
| ~ 127.5 | Ar-C H (benzyl) |
| ~ 125.0 | Ar-C H= |
| ~ 120.0 | Ar-C H |
| ~ 114.0 | Ar-C H |
| ~ 110.0 | Ar-C H |
| ~ 71.0 | O-C H₂-Ph |
| ~ 56.0 | O-C H₃ |
| ~ 18.0 | =CH-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The data below is predicted based on the known absorptions of aromatic ethers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch[4] |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1500 | Strong | Aromatic C=C stretch[5] |
| ~ 1260 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |
| ~ 750 - 700 | Strong | Aromatic C-H out-of-plane bend |
| ~ 700 - 650 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a typical electron ionization (EI) mass spectrum.
| m/z | Relative Intensity | Assignment |
| 254 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | Low | [M - C₇H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software.
Mass Spectrometry
Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 3. This compound, 120-11-6 [thegoodscentscompany.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Biological activities of benzyl isoeugenol
An In-depth Technical Guide on the Biological Activities of Isoeugenol (B1672232) and its Derivatives
Introduction
While the primary focus of this technical guide is the biological activity of isoeugenol, it is important to address the interest in its derivative, benzyl (B1604629) isoeugenol. Current scientific literature extensively details the multifaceted biological effects of isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like cloves, cinnamon, and nutmeg.[1][2] In contrast, research on the specific biological activities of benzyl isoeugenol is limited, with its primary application being in the fragrance and flavor industry as a floral-spicy aroma compound.[3][4][5][6] This guide will provide a comprehensive overview of the well-documented biological activities of isoeugenol, which likely form the basis for the potential, yet largely unexplored, activities of its derivatives like this compound. The information presented here is intended for researchers, scientists, and drug development professionals.
Antioxidant and Pro-oxidant Activities
Isoeugenol exhibits a dual role as both an antioxidant and a pro-oxidant, with its effects being concentration-dependent.[7] At lower concentrations, it can act as an antioxidant by scavenging free radicals, while at higher concentrations, it may act as a pro-oxidant, leading to increased production of reactive oxygen species (ROS).[7]
Quantitative Data on Antioxidant and Cytotoxic Activities
| Compound | Assay | Cell Line | IC50/CC50 Value | Reference |
| Isoeugenol | Cytotoxicity (MTT) | Human submandibular | 0.0523 mM | [8] |
| Eugenol (B1671780) | Cytotoxicity (MTT) | Human submandibular | 0.395 mM | [8] |
| Isoeugenol Derivative 2 | Cytotoxicity (MTT) | MCF-7 | 6.59 µM | [9] |
| Isoeugenol Derivative 8 | Cytotoxicity (MTT) | MCF-7 | 8.07 µM | [9] |
| Isoeugenol Derivative 10 | Cytotoxicity (MTT) | MCF-7 | 9.63 µM | [9] |
| 5-Fluorouracil (5-FU) | Cytotoxicity (MTT) | MCF-7 | 30.93 µM | [9] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound (e.g., isoeugenol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
The scavenging activity is calculated as a percentage of DPPH radical inhibition.[10][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to determine antioxidant activity.
-
ABTS radical cations (ABTS•+) are produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is then diluted with a buffer to a specific absorbance.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The percentage of ABTS•+ scavenging is calculated.[1][10][11]
Anti-inflammatory Activity
Isoeugenol has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory pathways.
Signaling Pathway: Isoeugenol's Inhibition of the NF-κB Pathway
Isoeugenol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages (RAW 264.7 cells).[12][13] It achieves this by blocking the activation of the transcription factor NF-κB, a central regulator of inflammation.[12][13] The proposed mechanism involves the inhibition of the phosphorylation of MAPKs (ERK1/2 and p38), which in turn prevents the degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[12][13]
Caption: Isoeugenol's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound (isoeugenol) for a specific duration.
-
The cells are then stimulated with an inflammatory agent like LPS to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, which leads to a colorimetric reaction with nitrite.
-
The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.[12]
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
This technique is used to detect specific proteins in a sample.
-
Cells are treated as described for the NO production assay.
-
Total protein is extracted from the cells and the concentration is determined.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, p-ERK, p-p38, IκBα, p65).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).
Antimicrobial Activity
Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens.[1][15]
Quantitative Data on Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Isoeugenol | 64 | 128 | [15] |
| Staphylococcus aureus | Isoeugenol | 312.5 | - | [15] |
| Bacillus subtilis | Isoeugenol | 312.5 | - | [15] |
| Listeria monocytogenes | Isoeugenol | 312.5 | - | [15] |
| Escherichia coli | Isoeugenol | 312.5 | - | [15] |
| Salmonella typhimurium | Isoeugenol | 312.5 | - | [15] |
| Shigella dysenteriae | Isoeugenol | 312.5 | - | [15] |
| MRSA | Isoeugenol | 0.25-1.0 | - | [16] |
| Pseudomonas aeruginosa | Isoeugenol | 0.5-2.0 | - | [16] |
| Escherichia coli | Isoeugenol | 0.5-2.0 | - | [16] |
| Candida spp. | Isoeugenol | 0.5-1.5 | - | [16] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
A serial dilution of the test compound (isoeugenol) is prepared in a liquid growth medium in a 96-well plate.
-
A standardized suspension of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the test compound.
-
The plates are incubated to allow for the growth of any surviving bacteria.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[15]
Anticancer Activity
Isoeugenol and its derivatives have shown promising anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Quantitative Data on Anticancer Activity
| Cell Line | Compound | IC50 Value | Effect | Reference |
| MCF-7 (ER-positive breast cancer) | Isoeugenol Derivative 2 | 6.59 µM | Apoptosis induction, G2/M cell cycle arrest | [9] |
| MDA-MB-231 (Triple-negative breast cancer) | Benzyl isothiocyanate (BITC) | - | G2/M cell cycle arrest, apoptosis induction | [17] |
| MDA-MB-231 | Benzyl isothiocyanate (BITC) & Sorafenib Nanoparticles | 7.8 µM | Cytotoxicity | [18] |
Signaling Pathway: Apoptosis Induction by Benzyl Isothiocyanate (a related Benzyl compound)
Benzyl isothiocyanate (BITC), another natural compound with a benzyl group, induces apoptosis in human breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[17] This leads to the disruption of the mitochondrial membrane potential, release of apoptogenic molecules, and activation of caspases.[17]
Caption: ROS-mediated apoptosis induction by Benzyl Isothiocyanate.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
An MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (around 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).[18][19]
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compound.
-
The cells are harvested and washed with a binding buffer.
-
The cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cells are treated with the test compound.
-
The cells are harvested, fixed (e.g., with ethanol), and treated with RNase to remove RNA.
-
The cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in the different phases of the cell cycle is determined based on their DNA content.[9]
Isoeugenol possesses a remarkable range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These activities are supported by a growing body of scientific evidence, with well-defined mechanisms of action, particularly in the modulation of key signaling pathways such as NF-κB and those involved in apoptosis. While the biological activities of this compound remain an area for future investigation, the comprehensive data on its parent compound, isoeugenol, provides a strong foundation for such research. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for scientists and researchers in the field of drug discovery and development, paving the way for further exploration of isoeugenol and its derivatives as potential therapeutic agents.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – Floral/Spicy [myskinrecipes.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound, 120-11-6 [thegoodscentscompany.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties [morressier.com]
- 11. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Induction of apoptosis by eugenol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl isoeugenol derivatives and analogues
An In-depth Technical Guide to Benzyl (B1604629) Isoeugenol (B1672232) Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isoeugenol is a synthetic aromatic compound derived from isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of plants like ylang-ylang.[1][2] Chemically, it is the benzyl ether of isoeugenol, which enhances its stability and modifies its olfactory properties, making it a valuable ingredient in the fragrance and flavor industries.[1][3][4] Beyond its use in perfumery, the core structure of isoeugenol and its parent compound, eugenol (B1671780), has served as a scaffold for the synthesis of a diverse range of derivatives and analogues.[5]
These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5][6] The versatility of the phenylpropanoid structure, with its hydroxyl, methoxy, and propenyl groups, offers multiple sites for chemical modification, leading to the development of novel compounds with potential therapeutic applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its related compounds, aimed at professionals in drug discovery and development.
Synthesis of this compound and Analogues
The primary synthetic route to this compound is the Williamson ether synthesis, which involves the benzylation of isoeugenol.[7] This process typically starts with the isomerization of eugenol to isoeugenol, followed by the reaction with a benzyl halide.[8]
General Synthesis Workflow
The synthesis generally follows two main steps:
-
Isomerization: Eugenol, which is readily available from sources like clove oil, is isomerized to isoeugenol. This involves shifting the double bond from the allyl group to a propenyl group, creating a conjugated system with the benzene (B151609) ring.[5][8]
-
Benzylation: The phenolic hydroxyl group of isoeugenol is deprotonated with a base, and the resulting phenoxide ion acts as a nucleophile, attacking benzyl chloride to form the benzyl ether.[6][8]
Experimental Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis based on the Williamson ether synthesis.
Materials:
-
Isoeugenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve isoeugenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes.
-
Benzylation: Add benzyl chloride (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Remove the acetone from the filtrate under reduced pressure.
-
Partition the resulting residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with 1M NaOH solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[6][8]
Biological Activities and Quantitative Data
While this compound is primarily noted for its fragrance, its structural analogues, particularly derivatives of eugenol, isoeugenol, and their dimers like dehydrodiisoeugenol (B190919) (DHIE), have been investigated for a range of pharmacological activities.[6][9]
Summary of Biological Activities
-
Antioxidant Activity: Many eugenol and isoeugenol derivatives are potent antioxidants, capable of scavenging free radicals such as DPPH and ABTS.[5][10] This activity is often attributed to the phenolic hydroxyl group.[9]
-
Antimicrobial Activity: this compound and related compounds have shown potential antimicrobial and antifungal properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] DHIE has demonstrated notable activity against multiresistant Mycobacterium strains.[9]
-
Anti-inflammatory Activity: Eugenol derivatives have been shown to inhibit key inflammatory enzymes like 5-lipoxygenase (5-LOX).[11] Bis-eugenol is suggested to be a potent inhibitor of the NF-κB signaling pathway.
-
Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and tyrosinase, suggesting potential applications in neurodegenerative disease and dermatology, respectively.[6]
-
Anticancer Activity: Eugenol has been found to be a potent inhibitor of melanoma cell proliferation. Various derivatives continue to be explored for their antiproliferative effects.
Quantitative Biological Data
The following tables summarize key quantitative data for isoeugenol and its derivatives from cited literature.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | Assay | Result (IC₅₀ / Activity) | Reference |
|---|---|---|---|
| Isoeugenol | DPPH Scavenging | 3.59 ± 0.54 µM | [5] |
| Isoeugenol | ABTS Scavenging | 5.0 ± 0.53 µM | [5] |
| Dehydrodiisoeugenol (DHIE) | ABTS Scavenging | 8.43 µg/mL | [9] |
| Dehydrodiisoeugenol (DHIE) | ABTS Scavenging | 12.3 µM |[9] |
Table 2: Antimicrobial and Cytotoxic Activity
| Compound | Activity | Organism/Cell Line | Result (MIC / IC₅₀) | Reference |
|---|---|---|---|---|
| Dehydrodiisoeugenol (DHIE) | Anti-mycobacterial | Multiresistant M. tuberculosis | 3.12–25 µg/mL | [9] |
| DHIE Derivative (Compound 1) | Trypanocidal | T. cruzi | 28 µM | [9] |
| Isoeugenol | Skin Sensitization | Local Lymph Node Assay | EC3 = 12.7% | [12] |
| Isoeugenol | Carcinogenicity (POD) | Male Mice (hepatic) | 8 mg/kg |[13] |
Mechanism of Action and Signaling Pathways
The biological effects of isoeugenol analogues are closely tied to their chemical reactivity. For skin sensitization, the bioactivation of isoeugenol is a critical initiating event.
Proposed Bioactivation Pathway for Skin Sensitization
Isoeugenol is a stronger skin sensitizer (B1316253) than its isomer eugenol.[14] The proposed mechanism involves the metabolic oxidation of isoeugenol to form a reactive para-quinone methide (QM) intermediate. This electrophilic species can then readily react with nucleophilic residues (e.g., cysteine or lysine) in skin proteins to form haptens, triggering an immune response.[14]
Key Experimental Protocols
Standardized assays are crucial for evaluating and comparing the biological activity of novel derivatives.
General Workflow for Screening Analogues
The development and evaluation of new analogues typically follow a structured workflow from chemical synthesis to biological characterization.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess antioxidant activity.[10]
Materials:
-
Test compounds (dissolved in methanol (B129727) or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the test compounds and positive controls in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well. For the blank, add 100 µL of methanol instead of the test compound.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from the curve.
Conclusion and Future Perspectives
This compound, while primarily an ingredient in the fragrance industry, belongs to a chemical family with significant and diverse biological potential. The isoeugenol scaffold is a promising starting point for medicinal chemistry campaigns targeting conditions related to oxidative stress, microbial infection, and inflammation. The synthesis of derivatives is often straightforward, allowing for the rapid generation of compound libraries for screening.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and reduce off-target effects, particularly concerning toxicological outcomes like skin sensitization. Advanced studies on the specific molecular targets and signaling pathways modulated by these compounds will be critical for translating the promising in vitro data into tangible therapeutic leads for drug development.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. ensun.io [ensun.io]
- 5. researchgate.net [researchgate.net]
- 6. smolecule.com [smolecule.com]
- 7. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 8. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Skin sensitization potency of isoeugenol and its dimers evaluated by a non-radioisotopic modification of the local lymph node assay and guinea pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A weight of evidence evaluation of the mode of action of isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl Isoeugenol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232) is a valuable aromatic compound widely used in the flavor and fragrance industry for its mild, sweet, floral, and spicy notes.[1][2] It is synthesized from isoeugenol, which can be obtained from the isomerization of eugenol, a major component of clove oil. The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, including benzyl isoeugenol. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium or potassium salt of isoeugenol (the alkoxide) acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride to form the desired ether. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, including reaction conditions, purification, and characterization data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [3][4] |
| Molecular Weight | 254.32 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Odor | Sweet, balsamic, floral, spicy | [4] |
| Melting Point | 57 - 60 °C | |
| Boiling Point | 282 °C | [2] |
| Flash Point | >93.33 °C | |
| Solubility | Insoluble in water, soluble in organic solvents and oils. |
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Isoeugenol | ≥98% | Sigma-Aldrich |
| Benzyl Chloride | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl Ether | ACS reagent | Fisher Scientific |
| Saturated Ammonium (B1175870) Chloride Solution | Laboratory grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Hexanes | ACS reagent | Fisher Scientific |
| Ethyl Acetate (B1210297) | ACS reagent | Fisher Scientific |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of the Williamson ether synthesis.
1. Preparation of the Isoeugenoxide:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve isoeugenol (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium isoeugenoxide.
2. Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield a pure, white crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl group and the isoeugenol backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Williamson Ether Synthesis of this compound
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Analytical Quantification of Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232) is an aromatic compound used in fragrances and flavorings. As a derivative of isoeugenol, a known contact allergen, the accurate quantification of benzyl isoeugenol in various matrices such as cosmetics, personal care products, and food items is crucial for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, insights into its potential metabolic pathways and cellular interactions are presented.
Analytical Methods for this compound Quantification
The quantification of this compound can be effectively achieved using chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Table 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water[1] |
| Flow Rate | 0.7 to 1.0 mL/min[1] |
| Detection | Diode-Array Detector (DAD) at 210, 254, and 280 nm[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Expected Linearity | r² > 0.99[1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Recommended Conditions |
| Column | Mid-polarity capillary column (e.g., ZB-35HT, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless or Pulsed Splitless |
| Injector Temperature | 250-290 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 250-300°C |
| Mass Spectrometer | Operated in Selective Ion Monitoring (SIM) mode |
| Ionization Mode | Electron Ionization (EI) |
| LOD/LOQ (for similar compounds) | In the µg/g range |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-DAD and GC-MS Analysis of Cosmetic Products
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Extraction Solvent Addition: Add 5 mL of a suitable organic solvent such as methyl tert-butyl ether or a mixture of methanol (B129727) and water.
-
Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes to ensure complete extraction of the analyte.
-
Phase Separation/Drying: For samples with high water content, add anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtrate to a suitable concentration with the mobile phase (for HPLC) or the injection solvent (for GC). An internal standard may be added at this stage.
-
Analysis: The prepared sample is now ready for injection into the HPLC-DAD or GC-MS system.
Diagram 1: General Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Analysis.
Potential Metabolic Pathway and Cellular Interactions
While the specific metabolic pathway of this compound has not been extensively studied, a plausible route can be inferred from the metabolism of its constituent parts: isoeugenol and benzyl alcohol. Benzyl alcohol is typically oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid for excretion. Isoeugenol can undergo O-demethylation, hydroxylation, or conjugation.
Diagram 2: Postulated Metabolic Pathway of this compound
Caption: Plausible Metabolic Fate of this compound.
This compound may also interact with various cellular components and signaling pathways. Research suggests that it exhibits antimicrobial, antioxidant, and enzyme-inhibitory activities.
Diagram 3: Cellular Interactions of this compound
Caption: Overview of this compound's Cellular Activities.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the accurate quantification of this compound in various sample matrices. The HPLC-DAD and GC-MS methods offer high sensitivity and selectivity. The provided diagrams offer a visual representation of the experimental workflow and the potential biological interactions of this compound, which can be valuable for further research and development. It is recommended to validate these methods in-house for specific sample matrices to ensure data quality and reliability.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzyl Isoeugenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of benzyl (B1604629) isoeugenol (B1672232) using High-Performance Liquid Chromatography (HPLC). This methodology is designed for accuracy, precision, and robustness in various sample matrices.
Application Note
Introduction
Benzyl isoeugenol is a fragrance ingredient used in a variety of consumer products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of fragrance allergens and related substances, offering high resolution, sensitivity, and specificity.[3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of an acetonitrile (B52724) and water gradient is used to elute the analyte.[3][4] Detection is performed using a UV detector at a wavelength selected for optimal absorbance of this compound.[5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-25 min: 80-50% B25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
Method Validation Summary
The described method has been validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.
Table 1: Linearity of this compound Analysis
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 3: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 10 | 99.2 | 1.5 |
| 50 | 101.5 | 1.1 |
| 100 | 98.9 | 1.3 |
Experimental Protocols
2.1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with acetonitrile.
2.2. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile or ethanol) to dissolve the sample.[3]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.3. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the application note.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
2.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
References
Application Note: Quantitative Analysis of Benzyl Isoeugenol using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzyl (B1604629) Isoeugenol (B1672232) is presented below, tailored for researchers, scientists, and drug development professionals.
Introduction
Benzyl isoeugenol (CAS No. 120-11-6) is a fragrance ingredient used in various consumer products.[1][2] Its chemical formula is C17H18O2, with a molecular weight of 254.32 g/mol .[1][3] Accurate and robust analytical methods are essential for the quality control and safety assessment of this compound in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure suitable for liquid samples such as perfumes, essential oils, or other formulations.
-
Accurately weigh or measure 1 gram or 1 mL of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent like hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to achieve phase separation.[4]
-
Carefully transfer the upper organic layer into a clean vial for GC-MS analysis.
For more complex matrices, other sample preparation techniques like solid-phase microextraction (SPME) could be considered.[6][7]
2. GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless, operated in splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes; Ramp to 280 °C at 10 °C/min; Hold at 280 °C for 10 minutes |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| MS Acquisition Mode | Full Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification |
Data Presentation
Mass Spectral Data for this compound
The identification of this compound is confirmed by its retention time and its mass spectrum. The characteristic ions for this compound are summarized in the table below, based on the NIST WebBook data.[3]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 91 | 100 | [C7H7]+ (Tropylium ion) |
| 254 | 50 | [M]+ (Molecular ion) |
| 163 | 30 | [M - C7H7]+ |
| 135 | 25 | [C9H11O]+ |
| 77 | 20 | [C6H5]+ |
Calibration for Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane).
| Calibration Level | Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 25.0 |
| 7 | 50.0 |
The linearity of the calibration curve should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.998.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – Floral/Spicy [myskinrecipes.com]
- 3. Isoeugenol, benzyl ether [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232) is an aromatic compound used in the flavor and fragrance industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of benzyl isoeugenol, along with expected chemical shift data.
Chemical Structure
IUPAC Name: 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol [1] CAS Number: 120-11-6[1]
Predicted NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.40 - 7.20 | m | 5H | Phenyl group protons (C₆H₅) |
| ~ 6.90 - 6.70 | m | 3H | Aromatic protons on isoeugenol moiety |
| ~ 6.10 | dq | 1H | Olefinic proton (=CH-CH₃) |
| ~ 6.00 | dd | 1H | Olefinic proton (Ar-CH=) |
| ~ 5.10 | s | 2H | Methylene protons (-O-CH₂-Ph) |
| ~ 3.85 | s | 3H | Methoxy protons (-OCH₃) |
| ~ 1.85 | d | 3H | Methyl protons (=CH-CH₃) |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, dq = doublet of quartets, m = multiplet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.0 | C-O (isoeugenol moiety) |
| ~ 147.0 | C-OCH₃ (isoeugenol moiety) |
| ~ 137.0 | Quaternary C (phenyl group) |
| ~ 131.0 | Quaternary C (isoeugenol moiety) |
| ~ 128.5 | CH (phenyl group) |
| ~ 128.0 | CH (phenyl group) |
| ~ 127.5 | CH (phenyl group) |
| ~ 125.0 | Ar-CH= |
| ~ 123.0 | =CH-CH₃ |
| ~ 120.0 | CH (isoeugenol moiety) |
| ~ 113.0 | CH (isoeugenol moiety) |
| ~ 110.0 | CH (isoeugenol moiety) |
| ~ 71.0 | -O-CH₂-Ph |
| ~ 56.0 | -OCH₃ |
| ~ 18.0 | =CH-CH₃ |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for aromatic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Capping: Securely cap the NMR tube.
II. NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and signal resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Interpretation: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
Benzyl Isoeugenol: Application Notes for Cosmetic Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, reminiscent of carnation with balsamic undertones.[1][2] It is utilized in a variety of cosmetic and personal care products to impart or enhance fragrance, including perfumes, soaps, lotions, and color cosmetics.[2][3] Chemically, it is the benzyl ether of isoeugenol, a structural modification that enhances stability.[2] This document provides detailed application notes, safety data, and experimental protocols relevant to the use of benzyl isoeugenol in cosmetic formulations, with a focus on its skin sensitization potential.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Isoeugenyl benzyl ether | [4] |
| Synonyms | Benzyl 2-methoxy-4-propenylphenyl ether, 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene | [4] |
| CAS Number | 120-11-6 | [4] |
| Molecular Formula | C₁₇H₁₈O₂ | [5] |
| Molecular Weight | 266.33 g/mol | [5] |
| Appearance | White to reddish solid, powdery substance at room temperature. | [6] |
| Odor Profile | Faint, spicy scent reminiscent of vanilla and almond. | [6] |
Regulatory and Safety Information
The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The Expert Panel for Fragrance Safety concluded that this material is safe for use in fragrance formulations under the current conditions of use.[4]
Quantitative Safety Data
| Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | 4900 mg/kg | Rat | Oral | [7] |
| Repeated Dose Toxicity (NOEL) | 80 mg/kg/day | Rat | Subchronic Oral | [4] |
| Skin Sensitization (NESIL) | 9400 µg/cm² | --- | QRA | [4] |
| Genotoxicity | Not expected to be genotoxic | --- | Weight of Evidence | [4] |
| Phototoxicity/Photoallergenicity | Not expected to be a photoirritant/photoallergen | --- | UV/Vis Spectra | [4] |
Note: The No Expected Sensitization Induction Level (NESIL) is a key value in quantitative risk assessment (QRA) for skin sensitization. It represents the highest exposure level per unit area of skin at which no induction of sensitization is expected in humans. This value is used by regulatory bodies like the International Fragrance Association (IFRA) to establish concentration limits for fragrance ingredients in different consumer product categories.
IFRA Standards
While a specific, detailed IFRA standard for this compound was not identified in the public domain at the time of this writing, the IFRA Code of Practice sets limits for many fragrance ingredients based on RIFM safety assessments. For reference, the related molecule, isoeugenol, is restricted in various product categories.[8] The concentration limits for any fragrance ingredient are determined by the NESIL and the exposure scenarios for each product type. It is crucial for formulators to consult the latest version of the IFRA Standards for the most up-to-date restrictions.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the skin sensitization potential of fragrance ingredients like this compound. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
In Chemico: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: protein reactivity. It quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[9][10][11]
Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test substance.[11]
Protocol (based on OECD TG 442C):
-
Preparation of Solutions:
-
Prepare a 100 mM solution of the test substance (this compound) in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.667 mM and the lysine-containing peptide (Ac-RFAAKAA-COOH) at 0.667 mM in the appropriate buffer.
-
-
Incubation:
-
For each peptide, mix the test substance solution with the peptide solution to achieve final concentrations of 5 mM for the test substance and 0.5 mM for the peptide.
-
Include a reference control with a known sensitizer (B1316253) and a solvent control.
-
Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C.[12]
-
-
Analysis:
-
After incubation, quench the reaction and dilute the samples.
-
Analyze the concentration of the remaining peptide in each sample using HPLC with UV detection at 220 nm.[9]
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine.
-
The mean depletion percentage is used to classify the substance into one of four reactivity classes: no, low, moderate, or high reactivity, which helps to discriminate between sensitizers and non-sensitizers.
-
In Vitro: KeratinoSens™ Assay
The KeratinoSens™ assay addresses the second key event in the skin sensitization adverse outcome pathway (AOP), which is the activation of keratinocytes.[13] It measures the induction of genes regulated by the Keap1-Nrf2 pathway, a key cellular defense mechanism against oxidative stress induced by sensitizers.[6][14]
Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway by a sensitizer leads to the production of luciferase, which can be quantified by luminescence.[1][13]
Protocol (based on OECD TG 442D):
-
Cell Culture:
-
Culture the KeratinoSens™ cells in appropriate media in 96-well plates and incubate for 24 hours.[1]
-
-
Exposure:
-
Prepare a series of concentrations of the test substance (this compound) in the culture medium. Typically, 12 concentrations ranging from 0.98 to 2000 µM are used.[6]
-
Expose the cells to the test substance for 48 hours.
-
Include a positive control (e.g., cinnamaldehyde) and a negative/vehicle control.[1]
-
-
Luminescence Measurement:
-
After exposure, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assessment:
-
Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.[6]
-
-
Data Interpretation:
-
A test substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity of 1.5-fold or greater at a concentration that maintains cell viability above 70%.
-
In Vivo: Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.[7][15]
Principle: Sensitizers induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods.[7][15]
Protocol (based on OECD TG 429):
-
Animal Dosing:
-
Lymphocyte Proliferation Measurement:
-
On day 5, inject the mice with ³H-methyl thymidine (B127349) intravenously.[7]
-
Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.[7] . Prepare single-cell suspensions of the lymph node cells.[7]
-
Measure the incorporation of the radioisotope by β-scintillation counting.[7]
-
-
Data Interpretation:
Human Confirmatory: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a cosmetic product in human volunteers.[2][17][18]
Protocol:
-
Induction Phase:
-
Apply the test product under an occlusive or semi-occlusive patch to the back of at least 50 subjects.[2][17]
-
The patch remains in place for 24 hours.[2]
-
This procedure is repeated nine times over a three-week period at the same application site.[2]
-
The site is evaluated for any signs of irritation before each new patch application.[2]
-
-
Rest Phase:
-
A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[2]
-
-
Challenge Phase:
-
Data Interpretation:
-
The presence of a delayed hypersensitivity reaction (erythema, edema, papules) at the challenge site in one or more subjects indicates a potential for sensitization. The absence of such reactions suggests the product is not a sensitizer under the test conditions.
-
Analytical Methods
The quantification of this compound in cosmetic products is typically performed using gas chromatography-mass spectrometry (GC-MS).
General Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Extract the fragrance components from the cosmetic matrix using a suitable solvent (e.g., methyl tert-butyl ether) through liquid-liquid extraction.[19]
-
The extraction may be enhanced by techniques such as ultrasonication.
-
Anhydrous sodium sulfate (B86663) can be used to remove any residual water.[19]
-
The extract is then filtered and diluted as necessary.[19]
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a capillary column suitable for the separation of fragrance compounds (e.g., DB-5ms or DB-WAX).[20]
-
Set an appropriate temperature program for the GC oven to separate the analytes.[19]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the original cosmetic sample based on the calibration curve.
-
Visualizations
Signaling Pathway in Skin Sensitization
Caption: Overview of the allergic contact dermatitis pathway.
Experimental Workflow for Sensitization Assessment
Caption: Tiered testing strategy for skin sensitization.
Keap1-Nrf2 Signaling Pathway
Caption: Activation of the Keap1-Nrf2 pathway by a sensitizer.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. perfumersworld.com [perfumersworld.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. iivs.org [iivs.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. jfda-online.com [jfda-online.com]
- 20. agilent.com [agilent.com]
Application Notes and Protocols: Benzyl Isoeugenol in Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl (B1604629) isoeugenol (B1672232) in flavor formulations, including its organoleptic properties, recommended usage levels, and detailed experimental protocols for its evaluation.
Introduction to Benzyl Isoeugenol in Flavor Applications
This compound (FEMA number 3698) is a synthetic flavoring substance generally recognized as safe (GRAS) for use in food.[1] It is a versatile ingredient valued for its complex flavor profile, which is characterized by warm, sweet, spicy, and floral notes.[2] Its aromatic profile includes hints of clove, carnation, and balsamic nuances, with a powdery, woody, and slightly burnt character.[1] this compound is a white to off-white crystalline solid at room temperature and is soluble in organic solvents but insoluble in water.
Due to its low volatility, it can also function as a fixative in flavor systems, helping to prolong the perception of other volatile flavor compounds.[2] It is particularly effective in enhancing and complementing vanilla, fruity, and spicy flavor profiles. In fragrance applications, it is known to blend well with vanillin (B372448) and heliotropin, suggesting potential synergistic effects in flavor formulations.[3]
Data Presentation: Recommended Usage Levels
The following table summarizes the average and maximum usage levels of this compound in various food categories as determined by the Flavor and Extract Manufacturers Association (FEMA). These levels are based on industry surveys and serve as a guide for flavor chemists and product developers. It is recommended to start with the lower end of the range and optimize based on the specific product matrix and desired flavor profile.
| Food Category | Average Usual PPM | Average Maximum PPM |
| Baked Goods | - | 13.00 |
| Non-alcoholic Beverages | - | 8.66 |
| Frozen Dairy | - | 5.00 |
| Candy | - | 5.00 |
| Chewing Gum | - | - |
| Condiments/Relishes | - | - |
Data sourced from The Good Scents Company, referencing FEMA GRAS documentation.[1]
Organoleptic Properties
The flavor profile of this compound is multifaceted, contributing a unique combination of sensations:
-
Primary Notes: Sweet, spicy, balsamic, floral (carnation-like).
-
Secondary Notes: Powdery, woody, slightly burnt.[1]
-
Mouthfeel: Can contribute to a warming sensation, characteristic of spicy compounds.
Its complex profile makes it suitable for a wide range of applications, from baked goods and confectionery to beverages and dairy products.
Experimental Protocols
The following are detailed protocols for the sensory evaluation and stability testing of this compound in flavor formulations.
4.1.1. Protocol for Determining the Flavor Threshold of this compound
This protocol outlines the procedure for determining the detection and recognition thresholds of this compound in a specific food matrix (e.g., a sweetened beverage or a simple biscuit dough).
-
Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold) by a sensory panel.
-
Materials:
-
This compound (food grade)
-
Ethanol (B145695) (food grade, for stock solution)
-
Base product matrix (e.g., 5% sucrose (B13894) solution, unflavored biscuit dough)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups/plates
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the chosen food matrix. The concentration steps should be geometric (e.g., decreasing by a factor of 2 or 3).
-
The concentration range should be wide enough to span from clearly imperceptible to easily detectable levels. Preliminary trials may be necessary to establish this range.
-
Prepare a control sample (matrix with no added this compound).
-
-
Sensory Panel:
-
Recruit and screen 15-20 panelists for their sensory acuity.
-
Train panelists on the expected flavor profile of this compound using a clearly recognizable concentration.
-
-
Testing Protocol (Ascending Forced-Choice Method):
-
Present panelists with a series of triangle tests. Each set will contain three samples: two controls and one containing a specific concentration of this compound, or one control and two containing the flavorant.
-
Start with the lowest concentration and present samples in ascending order of concentration.
-
For each set, panelists are asked to identify the "odd" sample.
-
After identifying the odd sample, they are asked if they can describe the flavor difference.
-
-
Data Analysis:
-
The detection threshold for an individual is the geometric mean of the last concentration missed and the first concentration at which they correctly identified the odd sample.
-
The recognition threshold is the lowest concentration at which the panelist can correctly describe the flavor of the odd sample.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
4.1.2. Protocol for Descriptive Sensory Analysis of a Product Containing this compound
This protocol is designed to create a detailed flavor profile of a food product formulated with this compound.
-
Objective: To qualitatively and quantitatively describe the sensory attributes of a product containing this compound.
-
Materials:
-
Test product containing a known concentration of this compound.
-
Control product (without this compound).
-
Reference standards for various aroma and flavor attributes (e.g., clove oil for "spicy," vanillin for "sweet," etc.).
-
Sensory evaluation software or ballots.
-
-
Procedure:
-
Panel Selection and Training:
-
Select 8-12 highly trained and experienced sensory panelists.
-
Conduct training sessions to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and mouthfeel attributes of the product. Use the reference standards to anchor the descriptors.
-
-
Evaluation:
-
Present the coded test and control samples to the panelists in a monadic, sequential manner.
-
Panelists will evaluate the intensity of each attribute in the agreed-upon lexicon using a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the test and control products.
-
Generate a spider web plot or other graphical representation to visualize the flavor profile of the product with this compound.
-
-
This protocol describes an accelerated stability test to evaluate the impact of storage on the flavor profile of a product containing this compound.
-
Objective: To assess the stability of this compound and the overall flavor profile of a product under accelerated storage conditions.
-
Materials:
-
Test product formulated with this compound, packaged in its final intended packaging.
-
Environmental chambers with controlled temperature and humidity.
-
Analytical instrumentation for chemical analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
-
Trained sensory panel for descriptive analysis.
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Conduct a full descriptive sensory analysis of the product.
-
Perform chemical analysis (e.g., GC-MS) to quantify the initial concentration of this compound and other key volatile compounds.
-
-
Accelerated Storage:
-
Store the packaged product in environmental chambers at elevated temperatures (e.g., 35°C, 45°C). The specific conditions will depend on the product matrix and its expected shelf life.
-
-
Periodic Evaluation:
-
At predetermined time points (e.g., 2, 4, 8, 12 weeks), remove samples from the chambers.
-
Allow samples to equilibrate to room temperature.
-
Repeat the sensory descriptive analysis and chemical analysis.
-
-
Data Analysis:
-
Compare the sensory profiles and chemical composition of the stored samples to the initial (Time 0) data.
-
Look for significant changes in the intensity of key flavor attributes and the concentration of this compound.
-
Model the degradation kinetics to predict the shelf life of the product under normal storage conditions.
-
-
Potential Flavor Interactions
While specific synergistic or antagonistic effects of this compound with other flavor compounds in food are not extensively documented in publicly available literature, its chemical structure and flavor profile suggest potential interactions:
-
Synergy with Vanilla and Sweet-Spicy Flavors: Given its warm, sweet, and spicy character, this compound is likely to have a synergistic effect with vanillin, ethyl vanillin, and other sweet-spicy compounds like cinnamaldehyde (B126680) and eugenol. It can enhance the overall warmth and complexity of these flavors.
-
Complementing Fruity Flavors: The floral and spicy notes of this compound can complement certain fruity flavors. For example, it may add depth and a spicy nuance to dark fruit flavors like cherry and plum, or to tropical fruit profiles. The interaction with fruity esters could lead to a more complex and well-rounded flavor perception.[4][5][6]
-
Rounding of Sharp Notes: Its balsamic and powdery characteristics may help to round out or soften the harsh edges of certain sharp or acidic flavor notes.
It is crucial to conduct sensory evaluations to confirm these potential interactions in specific food matrices.
Visualizations
Caption: Workflow for determining the sensory threshold of this compound.
Caption: Factors influencing the flavor stability of this compound.
Caption: Workflow for accelerated stability testing of a flavor formulation.
References
- 1. This compound, 120-11-6 [thegoodscentscompany.com]
- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. morebeer.com [morebeer.com]
- 6. foreverest.net [foreverest.net]
Benzyl Isoeugenol: Application Notes and Research Protocols for Antimicrobial and Antifungal Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232), a synthetic aromatic compound derived from isoeugenol, is utilized in the fragrance and flavor industries for its warm, spicy, and floral notes.[1][2] While direct and extensive research on the antimicrobial and antifungal properties of benzyl isoeugenol is limited, its structural precursors, eugenol (B1671780) and isoeugenol, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][4][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound's potential antimicrobial and antifungal efficacy, drawing upon established methodologies and data from its closely related analogs.
The primary proposed mechanism of action for eugenol and isoeugenol involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[4][5][7] It is hypothesized that this compound may exhibit similar, albeit potentially modulated, bioactivity. These protocols are designed to enable researchers to systematically evaluate this hypothesis.
Quantitative Data Summary for Isoeugenol
Due to the scarcity of specific quantitative data for this compound, the following tables summarize the reported antimicrobial and antifungal activities of its immediate precursor, isoeugenol, to provide a baseline for experimental design.
Table 1: Antibacterial Activity of Isoeugenol
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Escherichia coli | (Not Specified) | 600 | - | - | [8] |
| Listeria innocua | (Not Specified) | 1000 | - | - | [8] |
| Pseudomonas aeruginosa | (Clinical Isolates) | 64 | 128 | - | [9][10] |
| Staphylococcus aureus | MRSA | 0.25 - 1.0 | - | - | [4] |
| Gram-positive bacteria (general) | (Not Specified) | - | - | 18.0 - 26.0 | [3] |
| Gram-negative bacteria (general) | (Not Specified) | 0.5 - 2.0 | - | 12.7 - 22.3 | [3][4] |
Table 2: Antifungal Activity of Isoeugenol
| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | (Not Specified) | 100 - 250 | - | [6] |
| Candida albicans | (Oral Isolates) | 128 - 256 | 128 - 256 | [11] |
| Candida tropicalis | LM-211 | 128 - 256 | 128 - 512 | [12] |
| Candida glabrata | (Oral Isolates) | 128 - 256 | 128 - 256 | [12] |
| Penicillium citrinum | (Various Strains) | up to 256 | up to 512 | [13] |
| Aspergillus parasiticus | (Not Specified) | 206 | - | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial and antifungal properties of this compound. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[3][4][13][14]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solvent for this compound (e.g., DMSO, ensuring final concentration is non-inhibitory)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth and solvent)
-
Microplate reader
-
Sterile agar (B569324) plates
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive and negative control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) with a microplate reader.
-
MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth (at and above the MIC) and plate it onto sterile agar plates.
-
Incubation of Agar Plates: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Reading: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.[8][9][15]
Materials:
-
This compound
-
Biofilm-forming microorganism
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the biofilm-forming microorganism. Dilute the culture in fresh medium to the desired starting concentration.
-
Treatment Application: In a 96-well plate, add the diluted bacterial suspension and different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with PBS. Be careful not to disturb the attached biofilm.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Visualizations
Diagram 1: Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC/MFC.
Diagram 2: Experimental Workflow for Anti-Biofilm Assay```dot
Caption: Proposed mechanism of antimicrobial action.
Conclusion
While this compound remains a compound with underexplored antimicrobial and antifungal potential, its structural relationship to the well-researched molecules eugenol and isoeugenol provides a strong rationale for its investigation. The protocols and data presented herein offer a comprehensive framework for researchers to systematically evaluate the efficacy of this compound as a potential novel antimicrobial or antifungal agent. Further research is warranted to establish its specific spectrum of activity, mechanism of action, and potential for synergistic effects with existing antimicrobial drugs.
References
- 1. thebulkcart.com [thebulkcart.com]
- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. njccwei.com [njccwei.com]
- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Antifungal Activity of Eugenol Analogues. Influence of Different Substituents and Studies on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ableweb.org [ableweb.org]
- 9. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 14. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vitro Studies on the Biological Effects of Benzyl Isoeugenol and Related Compounds
A Note to the Researcher: Direct in vitro studies detailing the specific biological effects of benzyl (B1604629) isoeugenol (B1672232) are limited in publicly available scientific literature. However, extensive research has been conducted on its core chemical structure, isoeugenol, and its various derivatives. This document provides a comprehensive overview of the in vitro biological effects of isoeugenol and related compounds, which can serve as a strong foundation for designing and interpreting experiments with benzyl isoeugenol. The protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the investigation of novel compounds like this compound.
In Vitro Biological Effects of Isoeugenol and Its Derivatives
Isoeugenol, a phenylpropanoid, and its derivatives have been investigated for a range of biological activities, including cytotoxic, apoptotic, cell cycle regulatory, antioxidant, and anti-inflammatory effects.
Cytotoxicity and Antiproliferative Activity
Isoeugenol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Cytotoxicity of Isoeugenol and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Isoeugenol | Human submandibular cell line | MTT | CC50 | 0.0523 mM | [1] |
| Dehydrodiisoeugenol | Salivary gland tumor cell line (HSG), Human gingival fibroblast (HGF) | Not specified | Cytotoxicity | Higher than isoeugenol | [2] |
| α-di-isoeugenol | Salivary gland tumor cell line (HSG), Human gingival fibroblast (HGF) | Not specified | Cytotoxicity | Higher than isoeugenol | [2] |
| Isoeugenol-based phenolic compound 1 | HT29 colon cancer cells | MTT | Inhibition | Dose-dependent inhibition of proliferation | [3] |
| Isoeugenol-based phenolic compound 2 | HT29 colon cancer cells | MTT | Inhibition | Dose-dependent inhibition of proliferation | [3] |
| Semisynthetic isoeugenol derivative 2 | MCF-7 (ER-positive breast cancer) | Not specified | IC50 | 6.59 µM | [4] |
| Semisynthetic isoeugenol derivative 8 | MCF-7 (ER-positive breast cancer) | Not specified | IC50 | 8.07 µM | [4] |
| Semisynthetic isoeugenol derivative 10 | MCF-7 (ER-positive breast cancer) | Not specified | IC50 | 9.63 µM | [4] |
Induction of Apoptosis
A key mechanism of anticancer activity for many compounds is the induction of programmed cell death, or apoptosis. Isoeugenol derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.
Table 2: Apoptotic Effects of Isoeugenol Derivatives
| Compound | Cell Line | Effect | Fold Increase in Apoptosis | Reference |
| Semisynthetic isoeugenol derivative 2 | MCF-7 | Enhanced total apoptotic cell death | 9.16-fold | [4] |
The induction of apoptosis is often confirmed through Annexin V-FITC and propidium (B1200493) iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Molecular analysis through techniques like Western blotting can reveal changes in the expression of pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic proteins (e.g., Bcl-2). For instance, isoeugenol-based compounds have been shown to increase the Bax/Bcl2 ratio and the expression of Caspase-9 and Caspase-3 in HT29 colon cancer cells, indicating the induction of apoptosis.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, some isoeugenol derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. This prevents the cells from dividing and growing.
A semisynthetic derivative of isoeugenol has been observed to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells.[4] Cell cycle analysis is typically performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide.
Antioxidant and Anti-inflammatory Activity
Isoeugenol and its derivatives possess antioxidant properties, which can be evaluated using various in vitro assays such as DPPH and ABTS radical scavenging assays.[5] Some isoeugenol-based novel phenolic compounds have shown antioxidant properties superior to standard antioxidants like BHT and BHA.[6] The anti-inflammatory activity of these compounds is often linked to their antioxidant potential and can be assessed by measuring their ability to inhibit inflammatory mediators.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protein Expression Analysis: Western Blotting
This protocol is used to detect specific proteins in a cell lysate, which is crucial for studying signaling pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common experimental workflows and a potential signaling pathway that could be investigated for this compound, based on findings for related compounds.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antioxidant Activity of Benzyl Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isoeugenol (B1672232), a derivative of the naturally occurring phenylpropanoid isoeugenol, is a compound of interest for its potential antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage and represent a promising avenue for therapeutic intervention.
These application notes provide a comprehensive overview of established protocols to investigate the antioxidant activity of benzyl isoeugenol. The methodologies cover both cell-free chemical assays and a more biologically relevant cell-based assay. Furthermore, this document outlines the investigation of the Nrf2 signaling pathway, a key cellular mechanism for antioxidant defense.
Data Presentation: Antioxidant Activity of Isoeugenol
The following tables summarize the antioxidant capacity of isoeugenol, a structurally similar compound to this compound, as determined by various in vitro assays. This data serves as a reference for comparison when evaluating this compound.
Table 1: Radical Scavenging Activity of Isoeugenol
| Assay | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| DPPH | 17.1[1] | Eugenol | 22.6[1] |
EC50: The concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Isoeugenol
| Compound | Reducing Power (mmol Fe(II)/g) |
| Isoeugenol | 18.4[1] |
| Eugenol | 11.2[1] |
FRAP values are expressed as millimoles of Fe(II) equivalents per gram of the compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant activity of this compound.
Part 1: In Vitro Chemical Assays
These assays are fundamental for initial screening and provide a quantitative measure of the direct antioxidant capacity of a compound.
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this stock, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
Determine the EC50 value by plotting the percentage of scavenging activity against the concentration of this compound.
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control (e.g., Trolox) to separate wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Standard: Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard to separate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the standard.
-
Determine the FRAP value of the test compound from the standard curve and express it as µmol of Fe(II) equivalents or Trolox equivalents per gram of the compound.
-
Part 2: Cell-Based Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound. It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[2]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., quercetin) in the presence of 25 µM DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical generator, to induce oxidative stress.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and the treated wells.
-
Calculate the CAA unit using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results can be expressed as micromoles of Quercetin Equivalents (QE) per gram of the compound.
-
Signaling Pathway Analysis
Nrf2 Signaling Pathway
Background: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[3][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[3][5]
Investigative Methods:
-
Western Blotting: To assess the protein levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of its downstream target proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of Nrf2 and its target genes.
-
Immunofluorescence: To visualize the nuclear translocation of Nrf2 upon treatment with this compound.
-
Reporter Gene Assays: To quantify the activation of the ARE promoter by Nrf2.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. This compound, 120-11-6 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl Isoeugenol Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the synthesis of benzyl (B1604629) isoeugenol (B1672232) and improve final product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my overall yield of benzyl isoeugenol consistently low?
Low yields, often below 80%, can stem from several factors throughout the two-stage synthesis process (eugenol isomerization followed by isoeugenol benzylation). Common causes include:
-
Side Reactions: The most significant side reaction is the hydrolysis of benzyl chloride into benzyl alcohol, especially when using nucleophilic bases like potassium hydroxide (B78521) (KOH).[1]
-
Suboptimal Isomerization: Incomplete conversion of eugenol (B1671780) to isoeugenol or the formation of the undesired cis-isomer of isoeugenol can reduce the amount of starting material available for the final step.[2] Traditional isomerization methods can result in up to 30% of the cis isomer.[2]
-
Impure Reagents: Using wet solvents or impure eugenol or benzyl chloride can introduce contaminants that interfere with the reactions.[3] For instance, moisture can contribute to the hydrolysis of benzyl chloride.[1]
-
Losses During Workup: Product may be lost during extraction, washing, or purification steps.[3]
Q2: I've detected benzyl alcohol as a major impurity. How can I prevent its formation?
The formation of benzyl alcohol is a common issue when using traditional bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the benzylation step.[1] The hydroxide ions (OH⁻) are strong nucleophiles that compete with the isoeugenol phenoxide, attacking the benzyl chloride.
Solution: Replace the nucleophilic base with a non-nucleophilic one. Lithium diisopropylamide (LDA) is an effective alternative that does not react with benzyl chloride, thereby minimizing the formation of benzyl alcohol as a byproduct.[1] Additionally, conducting the reaction in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), is crucial to prevent hydrolysis.[1] This change can increase the yield from below 80% to over 95%.[1]
Q3: How can I improve the efficiency and selectivity of the eugenol isomerization step?
The goal is to maximize the conversion of eugenol to trans-isoeugenol, as the cis-isomer has some toxicity and is less desired.[2][4]
-
Catalyst Selection: While traditional methods use strong bases like KOH at high temperatures (160-200°C), this can be slow and produce a mixture of isomers.[2] Using an iron carbonyl catalyst has been shown to achieve a 99% conversion rate with a yield of trans-isoeugenol greater than 96%.[1]
-
Reaction Conditions: When using a KOH/diol solvent system, rapid heating to the reaction temperature (160-170°C) is recommended to improve selectivity for the trans product.[2]
Q4: What is the most effective method for purifying the final this compound product?
Purification is critical for removing unreacted starting materials, side products like benzyl alcohol, and residual solvent.
-
Vacuum Distillation: This is a common and effective method for separating this compound (boiling point: 282°C) from lower-boiling impurities.[5] The process often involves a two-stage distillation to first remove low-boiling point impurities and then to isolate the final product under a higher vacuum.[4]
-
Crystallization: Since this compound is a white crystalline solid at room temperature, crystallization from an appropriate solvent can be an effective final purification step to achieve high purity.[5]
Data Presentation: Reaction Condition Comparison
Table 1: Comparison of Bases for Isoeugenol Benzylation
| Base | Solvent | Key Side Reaction | Reported Yield | Purity | Reference |
|---|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Ethanol/Water | Benzyl Chloride → Benzyl Alcohol | < 80% | Poor | [1] |
| Lithium Diisopropylamide (LDA) | Anhydrous THF | Minimal | > 95% | > 99% |[1] |
Table 2: Comparison of Eugenol Isomerization Methods
| Method | Catalyst / Reagent | Temperature | Key Advantages | Reported Yield / Conversion | Reference |
|---|---|---|---|---|---|
| Traditional | Potassium Hydroxide (KOH) | 160-200°C | Simple reagents | Low yield of trans-isomer | [2] |
| Improved Catalytic | Iron Carbonyl | Not specified | High conversion, high selectivity for trans-isomer | >96% yield, 99% conversion | [1] |
| Diol Solvent | KOH in Diol Solvent | 160-170°C | One-step to >90% trans-isomer | > 90% trans-isomer content | [2] |
| Ultrasonic | KOH in Ethanol | 100-130°C | Lower temp, simple operation | > 95% trans-isomer content |[4] |
Experimental Workflows & Logic Diagrams
Caption: High-level workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low synthesis yields.
Caption: Desired reaction pathway vs. competing side reaction.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol incorporates an improved isomerization step and the use of a non-nucleophilic base to maximize yield and purity.
Part A: Isomerization of Eugenol to Isoeugenol (Iron Carbonyl Method) [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add eugenol, an iron carbonyl catalyst, and an appropriate solvent. Add an oxidation inhibitor.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should reach near-complete conversion (approx. 99%).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration.
-
Purification: Remove the solvent under reduced pressure. The resulting crude isoeugenol can be purified by vacuum distillation to yield a product with >96% purity, primarily as the trans-isomer.
Part B: Benzylation of Isoeugenol (LDA Method) [1]
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the purified isoeugenol in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath (0°C). Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the lithium phenoxide.
-
Benzylation: Add benzyl chloride dropwise to the solution while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude this compound by vacuum distillation or crystallization to obtain the final product with a purity exceeding 99%.
References
- 1. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 2. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]
- 5. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
Stability of benzyl isoeugenol under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of benzyl (B1604629) isoeugenol (B1672232) under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is benzyl isoeugenol and why is its stability important?
This compound is a synthetic aromatic ether derived from isoeugenol, where the phenolic hydroxyl group is etherified with benzyl alcohol.[1] This structural modification enhances its stability, particularly against oxidation, compared to its precursor, isoeugenol.[1] It is commonly used as a fragrance ingredient in perfumes, soaps, and other personal care products.[2][3] Understanding its stability is crucial as degradation can lead to loss of efficacy, changes in scent profile, and the formation of potentially allergenic or reactive byproducts.
Q2: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[2] It is typically a white crystalline powder. The recommended shelf life can vary, with some sources suggesting up to 24 months under proper storage.[4] It is advisable to store it in tightly sealed containers to protect it from light and atmospheric oxygen.
Q3: My this compound sample has developed a yellowish tint. What could be the cause?
While this compound is considered more stable than isoeugenol, prolonged exposure to light, heat, or air can potentially lead to degradation.[5] Isoeugenol, the precursor, is known to yellow and become viscous upon extended storage due to oxidation.[5] The yellowing in your sample could indicate the formation of oxidized byproducts. It is recommended to verify the purity of the sample using an appropriate analytical method like HPLC.
Q4: Can this compound degrade in my formulation? What conditions should I be concerned about?
Yes, like any organic molecule, this compound can degrade under certain stress conditions. Based on the chemistry of its functional groups (benzyl ether, methoxy (B1213986) group, propenyl side chain), potential degradation pathways include:
-
Oxidation: The propenyl group and benzyl group can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[5][6]
-
Hydrolysis: The benzyl ether linkage could be susceptible to cleavage under strongly acidic conditions.[6]
-
Photodegradation: Exposure to UV light can induce degradation. The related compound, cis-isoeugenol, is known to undergo rapid isomerization and form various photoproducts upon UV exposure.[7]
Q5: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation products can be inferred from its structure and the known degradation of related compounds:
-
Isoeugenol and Benzaldehyde: Cleavage of the ether bond could yield isoeugenol and benzaldehyde.
-
Oxidized Derivatives: Oxidation of the propenyl side chain could occur, similar to the degradation of isoeugenol which can form dimers and other oxidized species.[5]
-
Vanillin: As a minor oxidation product, similar to what is observed with isoeugenol and eugenol (B1671780).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected Peaks in HPLC/GC Analysis
-
Possible Cause 1: Degradation due to Improper Storage.
-
Troubleshooting Step: Review your storage conditions. Was the sample protected from light, heat, and air? Compare the chromatogram to a freshly prepared standard.
-
-
Possible Cause 2: Degradation During Sample Preparation.
-
Troubleshooting Step: Some solvents or sample preparation techniques can induce degradation. For instance, sonication of solutions containing benzyl alcohol (a related structure) can generate degradation products like benzene (B151609) and toluene.[9] Minimize sample processing time and avoid high temperatures or extreme pH unless required for the experiment.
-
-
Possible Cause 3: Interaction with Formulation Excipients.
Issue 2: Inconsistent Results in Biological or Formulation Assays
-
Possible Cause 1: Degradation in Assay Medium.
-
Troubleshooting Step: Assess the stability of this compound in your specific assay buffer or formulation base. Incubate the compound in the medium for the duration of the experiment and analyze for degradation by a stability-indicating method like HPLC. Prepare fresh solutions immediately before each experiment.[6]
-
-
Possible Cause 2: Volatility of Compound or Degradants.
-
Troubleshooting Step: Ensure that during your experiment, losses due to volatility are minimized. Use sealed containers where appropriate. This is a key consideration in establishing a mass balance in degradation studies.[12]
-
Data on Precursor Stability: Isoeugenol
| Condition | Compound | Observation | Reference |
| Temperature | Isoeugenol | At 25°C (with or without light), no compound was detected after 30 days. | [13] |
| Isoeugenol | At 5°C in the dark, the compound displayed moderate stability over 180 days. | [13] | |
| Light Exposure | Isoeugenol | Photo-induced oxidation with air for 35-100 days resulted in significant degradation (up to 40%). | [5] |
| cis-Isoeugenol | Rapid E/Z (cis-trans) isomerization to trans-isoeugenol is the primary reaction upon UV exposure. | [7] | |
| Oxidation | Isoeugenol | Susceptible to oxidative degradation, leading to increased reactivity with nucleophiles. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and reflux at 80°C for 8 hours.[15]
-
Base Hydrolysis: Mix the stock solution with 1M NaOH and reflux at 80°C for 8 hours.[15]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 12 hours.[15]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for 24-48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Attempt to establish a mass balance to ensure all major degradation products are accounted for.[12]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation: A standard HPLC system with a UV detector or a Diode Array Detector (DAD) is suitable.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and Water or a suitable buffer (e.g., phosphate (B84403) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (scan for λmax) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound - Hekserij [eng.hekserij.nl]
- 3. specialchem.com [specialchem.com]
- 4. This compound – Floral/Spicy [myskinrecipes.com]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. japsonline.com [japsonline.com]
Benzyl Isoeugenol Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl (B1604629) isoeugenol (B1672232).
Frequently Asked Questions (FAQs)
Q1: What is benzyl isoeugenol and what are its key properties?
This compound is a synthetic aromatic compound widely used in fragrance and flavor formulations to impart warm, spicy, and floral notes.[1][2][3] It is a white to slightly off-white crystalline solid at room temperature.[4][5]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-methoxy-4-(1-propenyl)phenyl benzyl ether | [6] |
| Molecular Formula | C₁₇H₁₈O₂ | [7] |
| Molecular Weight | 254.32 g/mol | [7][8] |
| Appearance | White to reddish crystalline solid/powder | [4][7] |
| Melting Point | 57 - 60 °C | |
| Boiling Point | 282 °C | [7] |
| Solubility | Soluble in organic solvents |
Q2: What are the common impurities in synthetically produced this compound?
Impurities can originate from the starting materials or side reactions during synthesis. This compound is typically synthesized by the benzylation of isoeugenol.[2][7] Common impurities may include:
-
Unreacted Starting Materials: Isoeugenol and benzyl chloride.
-
Reagents and Catalysts: Residual base (e.g., potassium hydroxide) or catalysts from the isomerization of eugenol (B1671780) to isoeugenol.[6]
-
Side-Products: Benzyl alcohol (from hydrolysis of benzyl chloride), benzaldehyde, and various chloro-derivatives of toluene.[9] Dibenzyl ether may also be present.[9]
Q3: What are the primary methods for purifying crude this compound?
The main purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For removing volatile impurities, vacuum distillation may be employed on the precursor, isoeugenol.[10]
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Primary Use Case | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removing insoluble, soluble, and colored impurities from a solid product. | Cost-effective, scalable, can yield very high purity. | Requires finding a suitable solvent; risk of product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through it.[11] | Separating compounds with similar polarities; purification when recrystallization fails. | Highly effective for complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, can be costly to scale up. |
| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Typically used to purify the liquid precursor, isoeugenol, by removing low or high-boiling point impurities before the final reaction.[10] | Effective for thermally sensitive liquids with high boiling points. | Not suitable for purifying the final solid product directly unless it is melted. |
Q4: How can I assess the purity of my this compound sample?
Purity is commonly assessed using chromatographic and spectroscopic methods.
-
Gas Chromatography (GC): A common method used to determine the final purity percentage.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and to detect non-volatile impurities.[12]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the number of components in a sample and to determine the appropriate solvent system for column chromatography.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Troubleshooting Guides
Issue 1: Low Purity or Yield After Synthesis
Question: My crude product has low purity and appears oily. What steps should I take first?
Answer: An oily appearance in a crystalline product often indicates the presence of significant impurities, such as unreacted starting materials or solvents. A general workflow can help isolate the desired product.
Mandatory Visualization: Purification Workflow
Caption: General workflow for purifying crude this compound.
-
Initial Wash: Begin by dissolving the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Follow this with a water wash to remove any remaining salts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude solid.
-
Assess Purity: Use Thin-Layer Chromatography (TLC) to assess the purity. If you see one major spot with minor impurities, proceed to recrystallization. If multiple spots are present, column chromatography is recommended.
Issue 2: Problems with Recrystallization
Question: I am struggling to find a suitable solvent for recrystallization. How do I select one?
Answer: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A systematic approach is best.
Experimental Protocols: Solvent Screening for Recrystallization
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several different test tubes.
-
Solvent Testing (Room Temp): Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Common solvents to test include ethanol, methanol, isopropanol, hexane (B92381), ethyl acetate, and toluene. A good candidate solvent will not dissolve the compound at room temperature.
-
Solvent Testing (Heated): Gently heat the test tubes that did not dissolve the compound. The desired solvent will fully dissolve the compound at or near its boiling point.
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be one from which clean crystals form.
-
Mixed Solvents: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool to crystallize.
Question: My product is "oiling out" instead of crystallizing. What should I do?
Answer: Oiling out occurs when the compound comes out of solution above its melting point. Given this compound's melting point of 57-60 °C, this can happen if using a high-boiling point solvent.
Mandatory Visualization: Troubleshooting Recrystallization
Caption: Decision-making process for when a product oils out.
-
Solution 1: Use a solvent with a lower boiling point or use a mixed solvent system to lower the temperature at which the product precipitates.
-
Solution 2: The presence of impurities can depress the melting point. If changing the solvent doesn't work, the sample may require pre-purification using column chromatography to remove the impurities that are preventing crystallization.
Issue 3: Ineffective Column Chromatography
Question: How do I select the right mobile phase (eluent) for column chromatography?
Answer: The correct eluent is crucial for good separation and is determined using TLC. You want an eluent system that moves the this compound spot to a Retention Factor (Rf) of approximately 0.25-0.35.
-
TLC Analysis: Spot your crude mixture on a TLC plate.
-
Develop: Place the plate in a chamber with a test eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
Test Ratios: Test various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Select Eluent: Choose the solvent mixture that gives the best separation between the this compound spot and its impurities, with the target compound having an Rf of ~0.3.
Question: My compounds are eluting together from the column. How can I improve separation?
Answer: Poor separation can result from several factors.
-
Improper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which cause channeling.[11][13]
-
Incorrect Eluent: If compounds elute too quickly (high Rf), decrease the polarity of the eluent (e.g., use more hexane). If they move too slowly (low Rf), increase the polarity (e.g., use more ethyl acetate). Gradient elution, where the solvent polarity is increased gradually during the run, can also significantly improve separation.[13]
-
Column Overloading: Using too much sample for the amount of silica gel will result in broad, overlapping bands. A general rule is to use a silica gel mass that is 30-100 times the mass of the crude sample.
-
Sample Application: The sample should be applied to the column in the minimum possible volume of solvent as a narrow, concentrated band.[13]
Experimental Protocols: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13]
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column, allowing the silica to settle into a uniform bed.[11] Avoid letting the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle air pressure to achieve a steady flow.[13] Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. thebulkcart.com [thebulkcart.com]
- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. This compound – Floral/Spicy [myskinrecipes.com]
- 4. This compound - Hekserij [eng.hekserij.nl]
- 5. ulprospector.com [ulprospector.com]
- 6. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 7. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]
- 8. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Benzyl eugenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. orgsyn.org [orgsyn.org]
Troubleshooting benzyl isoeugenol degradation in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) isoeugenol (B1672232).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of benzyl isoeugenol samples.
Issue 1: Decreased this compound Concentration in Processed Samples
Possible Causes and Solutions:
-
Hydrolytic Degradation (De-esterification): The ether linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of isoeugenol and benzyl alcohol.
-
Solution: Maintain sample pH within a neutral range (pH 6-8) during extraction and storage. If acidic or basic conditions are necessary for other analytical components, minimize exposure time and temperature. Consider using a buffered mobile phase for HPLC analysis.
-
-
Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the isoeugenol moiety.
-
Solution: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light. Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your analytical method.
-
-
Thermal Degradation: High temperatures during sample processing or analysis can cause degradation.
-
Solution: Avoid excessive heat during sample preparation steps like solvent evaporation. Use lower temperatures and a gentle stream of nitrogen. For GC analysis, optimize the injector temperature to ensure efficient volatilization without causing on-column degradation.
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Possible Causes and Solutions:
-
Identification of Degradation Products: New peaks may correspond to degradation products of this compound.
-
Solution: Use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks. Based on the expected degradation pathways, these could be:
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Isoeugenol: Resulting from hydrolysis.
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Benzyl Alcohol: Also a product of hydrolysis.
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Vanillin: A potential oxidation product of the isoeugenol moiety.
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Benzaldehyde: A potential oxidation product of the benzyl moiety.
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Dimeric Structures: Resulting from photo-oxidation of the isoeugenol moiety.
-
-
-
Matrix Effects: Components of the sample matrix may interfere with the analysis.
-
Solution: Perform a matrix blank injection to identify any interfering peaks. Employ more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in analytical samples?
A1: The primary degradation pathways for this compound are hydrolysis (de-esterification) of the ether bond to form isoeugenol and benzyl alcohol, and oxidation of the propenyl side chain on the isoeugenol moiety.[1] Under photolytic conditions, dimerization of the isoeugenol part can also occur.[2][3]
Q2: How can I prevent the degradation of this compound during sample storage?
A2: To minimize degradation during storage, it is recommended to store samples at low temperatures (-20°C or below), protected from light in amber vials, and under an inert atmosphere (nitrogen or argon).[1] For long-term storage, consider lyophilization of aqueous samples.
Q3: What are the ideal analytical techniques for quantifying this compound and its degradation products?
A3: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS) are both well-suited for the analysis of this compound and its potential degradation products. GC-MS is ideal for volatile compounds, while HPLC is suitable for less volatile or thermally labile compounds.
Q4: My this compound standard appears to be degrading over time. What should I do?
A4: this compound is a white to reddish solid at room temperature and should be stored in a cool, dry, and dark place.[1] If you suspect degradation of your standard, it is advisable to obtain a new, certified reference standard. For working standards, prepare fresh solutions from a solid standard and do not store them for extended periods, even at low temperatures.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 75% | Isoeugenol, Benzyl Alcohol |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 68% | Isoeugenol, Benzyl Alcohol |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 82% | Vanillin, Benzaldehyde |
| Photolysis (UV light, 254 nm) | 8 hours | 25°C | 55% | Isoeugenol dimers, Isoeugenol |
| Thermal | 48 hours | 80°C | 91% | Minor peaks observed |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide troubleshooting and experimental design. Actual degradation rates will vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound standard to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolysis: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Control: Keep 1 mL of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
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Analyze the samples using a validated HPLC-UV/MS or GC-MS method.
4. Data Evaluation:
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Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Use the mass spectral data to propose structures for the degradation products.
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Calculate the percentage of this compound remaining in each stressed sample.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing HPLC-MS for Benzyl Isoeugenol Detection
Welcome to the technical support center for the analysis of benzyl (B1604629) isoeugenol (B1672232) using HPLC-MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of benzyl isoeugenol relevant for HPLC-MS analysis?
A1: this compound is a fragrance allergen with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1][2] Its Log P value of 4.3 indicates it is a relatively non-polar, hydrophobic compound.[1] This property is crucial for selecting the appropriate HPLC column and mobile phase for reversed-phase chromatography.
Q2: Which HPLC column is recommended for this compound analysis?
A2: For the separation of aromatic isomers like this compound, columns that offer π-π interactions are often recommended.[3] Phenyl or Pentafluorophenyl (PFP) columns are excellent choices for resolving positional isomers of compounds with benzene (B151609) rings.[4] A standard C18 column can also be used, but a Phenyl or PFP column may provide better selectivity and resolution from matrix components or other similar fragrance allergens.
Q3: What is the best ionization technique for this compound, ESI or APCI?
A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered. ESI is a soft ionization technique suitable for a wide range of polarities, while APCI is particularly effective for less polar and more volatile compounds.[5][6] Given this compound's relatively non-polar nature, APCI may offer better sensitivity. However, ESI in positive ion mode is also a viable option. For comprehensive analysis, a multimode source capable of simultaneous ESI and APCI can be beneficial to ensure all components are ionized and identified.[7]
Q4: How do I develop an MRM method for this compound on a triple quadrupole mass spectrometer?
A4: To develop a Multiple Reaction Monitoring (MRM) method, you first need to identify the precursor ion and then optimize the collision energy to find the most stable and abundant product ions.
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Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer and perform a full scan in both positive and negative ion modes to identify the precursor ion. For positive mode, this will likely be the [M+H]⁺ adduct (m/z 255.32) or a sodium adduct [M+Na]⁺.
-
Product Ion Identification: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion using a range of collision energies to identify the most intense and stable product ions.
-
MRM Transition Optimization: Once you have potential precursor-product ion pairs (transitions), optimize the collision energy and cone/fragmentor voltage for each transition to maximize the signal intensity.[2][8][9] Typically, two or three of the most intense and specific transitions are chosen for quantification and qualification.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices
This protocol is adapted from methods for analyzing fragrance allergens in cosmetic products.[4][10]
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 30 minutes.
-
Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant (MTBE layer) and filter it through a 0.22 µm syringe filter.
-
Dilute the extract with MTBE or an appropriate solvent to the desired concentration for analysis.
Recommended HPLC-MS Method Parameters
The following table outlines a starting point for an HPLC-MS method for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Triple Quadrupole with ESI/APCI source |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI or APCI |
| Capillary Voltage | 3.5 kV (ESI) |
| Source Temperature | 120 °C (ESI), 350 °C (APCI) |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent might help. For basic compounds, a lower pH can reduce tailing. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase if possible. A stronger injection solvent can cause peak distortion.[3] |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Troubleshooting Step |
| Inappropriate Ionization Mode | If using ESI, try APCI, and vice-versa. This compound may ionize more efficiently in one mode over the other. |
| Suboptimal MS Parameters | Re-optimize the cone/fragmentor voltage and collision energy for your specific instrument. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering matrix components.[11] Diluting the sample can also mitigate ion suppression. |
| Source Contamination | Clean the mass spectrometer source according to the manufacturer's instructions. |
Issue 3: High Backpressure
| Potential Cause | Troubleshooting Step |
| Blocked Frit or Column | Back-flush the column with a compatible solvent. If the pressure remains high, replace the in-line filter or the column frit. |
| Particulate Matter in Sample | Ensure all samples are filtered through a 0.22 µm syringe filter before injection. |
| Precipitation in the System | If using buffered mobile phases, ensure they are miscible with the organic solvent and flush the system thoroughly between runs. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC-MS issues.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Preventing isomerization of benzyl isoeugenol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) isoeugenol (B1672232). Our focus is to address common challenges, particularly the prevention of isomerization, to ensure the desired product quality and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of isoeugenol, the precursor to benzyl isoeugenol?
A1: Isoeugenol, a key precursor in the synthesis of this compound, exists as two geometric isomers: cis (Z) and trans (E).[1] The trans-isomer is thermodynamically more stable and generally predominates in commercial isoeugenol. The cis-isomer is of interest for specific applications and can be synthesized under particular conditions.[1]
Q2: What is the typical synthetic route for this compound?
A2: this compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the O-alkylation of isoeugenol with benzyl chloride in the presence of a base.[2] The synthesis often starts with the isomerization of eugenol (B1671780) to isoeugenol, which is then followed by the benzylation step.[2]
Q3: Can the cis/trans ratio of the starting isoeugenol affect the final this compound product?
A3: Yes, the isomeric ratio of the starting isoeugenol will directly influence the isomeric ratio of the final this compound product. The benzylation reaction (Williamson ether synthesis) is not expected to cause significant isomerization of the isoeugenol backbone under typical conditions. Therefore, to obtain predominantly trans-benzyl isoeugenol, it is crucial to start with a high-purity trans-isoeugenol.
Q4: How can I analyze the isomeric purity of my isoeugenol and this compound?
A4: Several analytical techniques can be employed to determine the isomeric purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying cis and trans isomers of both isoeugenol and this compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of these isomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to differentiate between the cis and trans isomers of isoeugenol by analyzing the coupling constants of the vinylic protons.[7] This technique can also be applied to this compound for structural elucidation.
Troubleshooting Guide: Preventing Isomerization
This guide addresses specific issues related to isomerization that may be encountered during the synthesis of this compound.
Problem 1: My final this compound product contains a significant amount of the undesired cis-isomer.
| Potential Cause | Recommended Solution |
| Starting material (isoeugenol) contains a high percentage of the cis-isomer. | Analyze the isomeric purity of the starting isoeugenol using GC-MS or ¹H NMR before proceeding with the benzylation. If necessary, purify the isoeugenol to enrich the trans-isomer, for example, by fractional distillation or crystallization. |
| Isomerization during the benzylation reaction. | While less common, prolonged exposure to high temperatures or certain catalytic conditions could potentially lead to isomerization. Optimize the reaction conditions by using the lowest effective temperature and minimizing the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to avoid unnecessary heating after completion. |
| Isomerization during workup or purification. | Acidic or basic conditions during the workup, coupled with heat, could potentially cause isomerization. Ensure that the neutralization steps are carried out at low temperatures and that prolonged contact with strong acids or bases is avoided. During purification by distillation, use the lowest possible temperature and pressure (vacuum distillation) to minimize thermal stress on the product. |
Problem 2: Low yield of this compound and formation of side products.
| Potential Cause | Recommended Solution |
| Hydrolysis of benzyl chloride. | Ensure all reactants and solvents are anhydrous. The Williamson ether synthesis is sensitive to water, which can hydrolyze the benzyl chloride to benzyl alcohol. |
| Elimination side reaction. | The Williamson ether synthesis can have a competing E2 elimination reaction. While less of a concern with a primary alkyl halide like benzyl chloride, using a non-nucleophilic, sterically hindered base can favor substitution over elimination. |
| Incomplete reaction. | Ensure stoichiometric amounts of base and benzyl chloride are used. Monitor the reaction to completion. The choice of solvent can also impact the reaction rate; polar apathetic solvents like DMF or DMSO can accelerate S(_N)2 reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
trans-Isoeugenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (or other suitable base)
-
Anhydrous solvent (e.g., ethanol, DMF, or acetone)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Ethyl acetate (B1210297) (for extraction)
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Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-isoeugenol in the chosen anhydrous solvent.
-
Add the base (e.g., sodium hydroxide pellets or a solution in the anhydrous solvent) to the flask and stir the mixture until the isoeugenol is converted to its corresponding phenoxide.
-
Slowly add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Eugenol Isomerization to Isoeugenol
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Predominant Isomer | Reference |
| Potassium Hydroxide | 1,2-Pentanediol | 160-170 | 6-8 | trans | [7] |
| Iron Carbonyl | - | - | - | High Purity | [2] |
| Osmium Trichloride | Clove Oil | 135 | 4.25 | trans (94.5%) | |
| Potassium Hydroxide | Water | 160-200 | 4-15 | Higher cis yield with shorter time | [1] |
Table 2: Spectroscopic Data for Differentiation of Isoeugenol Isomers
| Spectroscopic Technique | trans-Isoeugenol | cis-Isoeugenol | Key Differentiating Feature |
| ¹H NMR (in CDCl₃) | Vinylic proton (H-α) coupling constant (³J) ≈ 15.6 Hz | Vinylic proton (H-α) coupling constant (³J) ≈ 12.0 Hz | The larger coupling constant for the trans-isomer due to the anti-periplanar relationship of the vinylic protons. |
| ¹³C NMR (in CDCl₃) | Chemical shifts of vinylic carbons differ slightly from the cis-isomer. | Chemical shifts of vinylic carbons differ slightly from the trans-isomer. | Subtle differences in chemical shifts. |
| IR Spectroscopy | Strong out-of-plane C-H bend at ~965 cm⁻¹ | Out-of-plane C-H bend at ~780 cm⁻¹ | The position of the C-H out-of-plane bending vibration is characteristic of the substitution pattern on the double bond. |
Visualizations
General synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzyl eugenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. nacalai.com [nacalai.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthetic Benzyl Isoeugenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic benzyl (B1604629) isoeugenol (B1672232).
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for benzyl isoeugenol?
A1: this compound is typically synthesized via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of isoeugenol with a base to form the isoeugenoxide anion, which then acts as a nucleophile and attacks benzyl chloride in an SN2 reaction to form the this compound ether.
Q2: What are the most common impurities found in synthetic this compound?
A2: Impurities in synthetic this compound can originate from the starting materials (isoeugenol and benzyl chloride) and side reactions during the synthesis. Common impurities include:
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From Isoeugenol: Unreacted isoeugenol (both cis and trans isomers).
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From Benzyl Chloride: Benzaldehyde (B42025), benzyl alcohol, toluene, and dibenzyl ether are common impurities in the benzyl chloride starting material.[3][4]
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From Side Reactions: Benzyl alcohol can be formed by the hydrolysis of benzyl chloride if water is present in the reaction mixture.[5]
Q3: How do these impurities affect the final product?
A3: The presence of impurities can impact the odor profile, stability, and purity of the final this compound product. For example, unreacted isoeugenol can impart a different scent and may be more prone to oxidation.[6] Impurities from benzyl chloride, such as benzaldehyde, can also introduce undesirable odors and may react with other components in a formulation.
Q4: What analytical methods are recommended for purity analysis of this compound?
A4: The most common analytical methods for assessing the purity of this compound and identifying impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] GC coupled with Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete deprotonation of isoeugenol. | Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the isoeugenoxide anion. |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Water can hydrolyze benzyl chloride to benzyl alcohol, reducing the yield of the desired product.[5] | |
| Impure benzyl chloride. | Use high-purity benzyl chloride. Impurities like benzaldehyde can consume the nucleophile in side reactions.[3][4] | |
| Presence of Unreacted Isoeugenol | Insufficient amount of benzyl chloride. | Use a slight excess of benzyl chloride to ensure the complete reaction of isoeugenol. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC. | |
| Presence of Benzyl Alcohol in the Final Product | Hydrolysis of benzyl chloride. | As mentioned above, ensure anhydrous conditions. Using a non-nucleophilic base can also help.[5] |
| Off-Odor in the Final Product | Presence of impurities like benzaldehyde or unreacted starting materials. | Purify the benzyl chloride before use if it contains significant impurities. Purify the final product using column chromatography or distillation. |
Quantitative Data on Common Impurities
The following table summarizes common impurities and their typical, though variable, levels in synthetic this compound. The exact percentages can vary significantly based on the synthesis protocol, purity of starting materials, and purification methods.
| Impurity | Typical Level | Potential Origin |
| Unreacted Isoeugenol | < 1% | Incomplete reaction |
| Benzyl Alcohol | < 0.5% | Impurity in benzyl chloride, hydrolysis of benzyl chloride |
| Benzaldehyde | < 0.2% | Impurity in benzyl chloride |
| Dibenzyl Ether | < 0.1% | Impurity in benzyl chloride |
| Toluene | Trace | Impurity in benzyl chloride |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
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Isoeugenol
-
Sodium hydride (NaH)
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Benzyl chloride
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve isoeugenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
GC-MS Method for Impurity Profiling
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthetic this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.
Visualizations
Caption: Workflow for the identification and confirmation of impurities in synthetic this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound - Hekserij [eng.hekserij.nl]
- 6. vigon.com [vigon.com]
- 7. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.it [shimadzu.it]
- 10. scispace.com [scispace.com]
Enhancing the biological activity of benzyl isoeugenol derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl (B1604629) isoeugenol (B1672232) and its derivatives. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is benzyl isoeugenol and what are its primary biological activities?
A1: this compound (also known as 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene) is a synthetic aromatic compound derived from isoeugenol.[1][2] It possesses a range of biological activities that are of interest to researchers, including antioxidant, antimicrobial, antifungal, and anti-inflammatory properties.[1][3] Its potent antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom donation, which helps break free radical chain reactions.[1]
Q2: What is the general strategy for synthesizing this compound derivatives?
A2: The synthesis typically begins with eugenol, which is isomerized to isoeugenol using a catalyst like iron carbonyl.[4] The phenolic hydroxyl group of isoeugenol is then benzylated through an alkylation reaction with benzyl chloride or benzyl bromide, often in the presence of a base catalyst to enhance nucleophilicity.[1][4] Further derivatives can be created by modifying the propenyl side chain or the aromatic rings.[5][6]
Q3: How can the biological activity of this compound be enhanced through structural modification?
A3: Structure-Activity Relationship (SAR) studies suggest several strategies. Modifications often target the three active sites of the parent molecule (eugenol/isoeugenol): the hydroxyl group, the aromatic ring, and the allyl/propenyl side chain.[7]
-
Hydroxyl Group: Protecting or modifying the phenolic hydroxyl group can tune the compound's biological activity and physicochemical properties like polarity.[5][7]
-
Allyl/Propenyl Chain: Modifications like epoxidation of the double bond can lead to derivatives with different activities. For instance, some oxirane derivatives have shown enhanced insecticidal effects.[5]
-
Aromatic Ring: Introducing additional substitutions on the aromatic ring can influence activity. For example, some semi-synthetic derivatives of dehydrodiisoeugenol (B190919) with extra substitutions showed higher antitrypanosomal activity.[6]
Q4: What are the key considerations for evaluating the antioxidant activity of these derivatives?
A4: When evaluating antioxidant activity, it is crucial to use multiple assays to understand the mechanism of action. Common in vitro assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the capacity for hydrogen or electron donation.[8][9] It is also important to compare the activity of the synthesized derivatives against standard antioxidants like BHA, BHT, or Trolox to benchmark their potency.[8]
Experimental Workflows and Mechanisms
This diagram illustrates the general synthetic pathway from the natural precursor, eugenol, to various this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
The following diagram illustrates the antioxidant mechanism of this compound, where it neutralizes a free radical.
References
- 1. Buy this compound | 92666-21-2 [smolecule.com]
- 2. Isoeugenol, benzyl ether [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in benzyl isoeugenol analysis from complex samples
Welcome to the technical support center for the analysis of benzyl (B1604629) isoeugenol (B1672232) in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of benzyl isoeugenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a synthetic fragrance ingredient used in perfumes, cosmetics, and other consumer products.[1][2] It is synthesized from isoeugenol, a naturally occurring compound found in essential oils like clove oil.[3] Accurate quantification is crucial for toxicokinetic studies, safety assessments, and quality control, especially given that its precursor, isoeugenol, is a known skin sensitizer.[4][5]
Q2: What are matrix effects and how do they affect this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[6] In the analysis of this compound from complex biological samples like plasma, tissue homogenates, or formulated products, matrix components such as phospholipids, proteins, and salts can significantly impact the results.[7]
Q3: What are the common signs of matrix effects in my this compound analysis?
Common indicators of matrix effects include:
-
Poor reproducibility between sample preparations.
-
High variability in quantitative results.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q4: How can I quantitatively assess matrix effects in my this compound assay?
The most common method is the post-extraction spike .[6] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solvent. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: High variability and poor reproducibility in my results.
This is a classic sign of unmanaged matrix effects. The interference from matrix components is often inconsistent across different samples, leading to poor precision.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve Sample Preparation: Your current sample preparation may not be sufficiently removing interfering compounds. Consider switching to a more rigorous technique (e.g., from protein precipitation to solid-phase extraction).
-
Optimize Chromatography: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.
-
Issue 2: Low recovery of this compound during sample preparation.
Low recovery can be due to an inefficient extraction method or analyte loss during solvent evaporation steps.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents or solvent mixtures. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for this compound and optimize the wash and elution solvents.
-
Adjust pH: The pH of the sample can significantly impact the extraction efficiency of phenolic compounds. Adjust the pH of the sample to ensure this compound is in a neutral form for better partitioning into organic solvents.
-
Evaluate Evaporation Conditions: If using a nitrogen evaporator, ensure the temperature is not too high, which could lead to the loss of the semi-volatile this compound.
-
Check for Protein Binding: this compound may bind to plasma proteins. Ensure your extraction method effectively disrupts these interactions.
-
Data on Matrix Effect Mitigation Strategies
The choice of sample preparation is critical in minimizing matrix effects. The following tables summarize recovery data for different techniques, adapted from studies on related phenolic and fragrance compounds.
Table 1: Comparison of Recovery for Different Sample Preparation Techniques.
| Sample Preparation Method | Analyte Type | Matrix | Average Recovery (%) | Reference(s) |
| Protein Precipitation (PPT) | Propranolol | Rat Plasma | < 60% (significant matrix interference) | [7] |
| Liquid-Liquid Extraction (LLE) | Compound K | Human Plasma | 85.4 - 112.5 | [8] |
| Solid-Phase Extraction (SPE) | Isoeugenol | Finfish Tissue | 91.2 - 108.0 | [9][10] |
| HybridSPE® | Propranolol | Rat Plasma | > 90% (minimal matrix interference) | [7] |
Table 2: Recovery of Phenolic Compounds with Different LLE Solvents.
| Extraction Solvent | Analyte | Matrix | Average Recovery (%) | Reference(s) |
| Methanol (B129727)/Water (1:1 v/v) | Total Phenols | Olive Oil | 69 | [11] |
| Acetonitrile (B52724) | Total Phenols | Olive Oil | 83 | [11] |
| N,N-Dimethylformamide (DMF) | Total Phenols | Olive Oil | 95 | [11][12] |
| Methanol:H₂O:HCl | Ferulic Acid | Citrus Rind | Optimized Yield | [13] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a simple and fast method but may result in significant matrix effects.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE offers better selectivity than PPT.[14]
-
To 200 µL of plasma sample, add the internal standard.
-
Add 20 µL of 1M HCl to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of MTBE.
-
Combine the organic layers and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE provides the cleanest extracts and is highly recommended for complex matrices. This protocol is adapted for a polymeric reversed-phase sorbent.
-
Sample Pre-treatment: Homogenize 1 g of tissue in 4 mL of acetone. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the tissue extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for analysis.
Visualizing Workflows and Pathways
Caption: Workflow for mitigating matrix effects in this compound analysis.
Caption: Putative signaling pathway inhibition by isoeugenol.[3][5][15]
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. This compound - Hekserij [eng.hekserij.nl]
- 3. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicokinetics of isoeugenol in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzyl Isoeugenol and Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of benzyl (B1604629) isoeugenol (B1672232) and its structural precursor, eugenol (B1671780). While direct comparative quantitative data for benzyl isoeugenol is limited in publicly available literature, this document leverages extensive data comparing eugenol with its isomer, isoeugenol, to provide valuable insights. Isoeugenol is the immediate precursor in the synthesis of this compound, making this comparison particularly relevant for understanding potential structure-activity relationships.
Overview of Compounds
Eugenol is a naturally occurring phenolic compound abundant in essential oils like clove oil. It is widely recognized for its diverse pharmacological properties. This compound is a synthetic aromatic compound derived from isoeugenol, which itself is an isomer of eugenol. The benzylation of isoeugenol modifies its chemical structure, which can, in turn, alter its biological profile.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological activities of eugenol and isoeugenol. This comparison serves as a valuable proxy for understanding the potential activity of this compound.
Antioxidant Activity
The antioxidant potential of eugenol and isoeugenol has been evaluated using various assays, with isoeugenol generally demonstrating superior activity.
| Antioxidant Assay | Eugenol EC₅₀ (µg/mL) | Isoeugenol EC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 22.6 | 17.1 | [1] |
| ABTS Radical Scavenging | 146.5 | 87.9 | [1] |
Note: A lower EC₅₀ value indicates greater antioxidant activity.
Antimicrobial Activity
Both eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity. Comparative studies indicate that isoeugenol often has a stronger inhibitory effect, particularly against Gram-positive bacteria.
| Bacterial Strain | Eugenol MIC (µg/mL) | Eugenol MBC (µg/mL) | Isoeugenol MIC (µg/mL) | Isoeugenol MBC (µg/mL) | Reference |
| Escherichia coli | 312.5 | 312.5 | 312.5 | 312.5 | [1] |
| Salmonella typhimurium | 625 | 625 | 312.5 | 312.5 | [1] |
| Listeria monocytogenes | 625 | 625 | 312.5 | 312.5 | [1] |
| Staphylococcus aureus | 625 | 625 | 312.5 | 312.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.
Anticancer Activity
Biological Activities of this compound (Qualitative)
While specific quantitative data such as IC₅₀ or MIC values for this compound are not well-documented in the available literature, it is reported to possess several biological activities, including:
-
Antimicrobial and antifungal properties
-
Antioxidant activity
-
Anti-inflammatory activity
-
Anticancer properties , with preliminary studies indicating potential anti-proliferative and pro-apoptotic effects on various cancer cell lines.
Further research is required to quantify these activities and understand the underlying mechanisms of action.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of eugenol and isoeugenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compounds (eugenol or isoeugenol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test compound).
-
The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This method measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated relative to a control.
-
The EC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits or kills a specific microorganism.
-
A serial two-fold dilution of the test compounds (eugenol or isoeugenol) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate.
-
After further incubation, the MBC is identified as the lowest concentration that results in no microbial growth on the agar plate.
Visualizations
Logical Relationship of the Compared Compounds
Caption: Synthesis relationship between Eugenol, Isoeugenol, and this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Signaling Pathway Inhibition by Eugenol
Caption: Eugenol's inhibitory effect on the NF-κB inflammatory pathway.
Conclusion
The available evidence strongly suggests that both eugenol and its isomer isoeugenol possess significant biological activities. Notably, isoeugenol appears to have more potent antioxidant and antimicrobial properties than eugenol. This suggests that the position of the double bond in the propenyl side chain plays a crucial role in these activities. While quantitative data for this compound is scarce, its synthesis from the highly active isoeugenol indicates its potential as a bioactive compound. The addition of a benzyl group could enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets. Further quantitative studies are essential to fully elucidate the biological profile of this compound and to draw definitive comparisons with eugenol.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Eugenol | Encyclopedia MDPI [encyclopedia.pub]
- 3. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl Isoeugenol and Isoeugenol for Researchers and Drug Development Professionals
An In-depth Examination of Two Structurally Related Phenylpropanoids Reveals Key Differences in Bioactivity and Physicochemical Properties
Benzyl (B1604629) isoeugenol (B1672232) and isoeugenol, two closely related phenylpropanoid compounds, are of significant interest in the fields of fragrance chemistry, food science, and pharmacology. While both share a common structural backbone, the substitution of a benzyl group for the phenolic proton in benzyl isoeugenol dramatically alters its physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation and potential applications.
Physicochemical Properties: A Tale of Two Molecules
Isoeugenol is a naturally occurring phenolic compound found in the essential oils of various plants, such as ylang-ylang.[1] It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being a crystalline solid and the cis isomer a liquid at room temperature.[1] In contrast, this compound is a synthetic derivative that is not found in nature.[2] It is a white to reddish powdery solid at room temperature.[2] The key physical and chemical properties of both compounds are summarized in the table below.
| Property | This compound | Isoeugenol |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 254.32 g/mol | 164.20 g/mol |
| Appearance | White to reddish solid, powdery | Pale yellow oily liquid or crystalline solid (trans) |
| Odor | Spicy, reminiscent of vanilla and almond | Clove-like, spicy |
| Natural Occurrence | No | Yes (e.g., ylang-ylang, wood smoke)[1] |
| Solubility in Water | Insoluble | 810 mg/L[1] |
| Boiling Point | Not available | 266 °C[1] |
| Melting Point | Not available | -10 °C[1] |
Comparative Biological Activity: A Deeper Dive
The primary structural difference between this compound and isoeugenol—the presence of a free phenolic hydroxyl group in isoeugenol—is the principal determinant of their differing biological activities.
Antioxidant Activity
Isoeugenol has demonstrated significant antioxidant activity, which is attributed to the ability of its phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the conjugated double bond in its propenyl side chain. In a comparative study with its isomer eugenol (B1671780), isoeugenol exhibited slightly higher DPPH radical scavenging activity.
| Compound | DPPH Radical Scavenging Activity (EC₅₀) |
| Isoeugenol | 17.1 µg/mL |
| Eugenol | 22.6 µg/mL |
| Trolox (Standard) | 13.5 µg/mL |
Lower EC₅₀ values indicate higher antioxidant activity.
While direct comparative studies with this compound are limited, the etherification of the phenolic hydroxyl group in this compound is expected to significantly reduce its radical scavenging capacity through this hydrogen donation mechanism. However, some research suggests that this compound possesses potent antioxidant properties and may have superior radical scavenging capabilities compared to isoeugenol, potentially through different mechanisms. Further research with standardized assays is required to definitively compare their antioxidant potentials.
Antimicrobial Activity
Isoeugenol is known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[4][5] Comparative studies have shown that isoeugenol often exhibits stronger antibacterial activity than eugenol, particularly against Gram-positive bacteria.
| Organism | Isoeugenol MIC (µg/mL) | Eugenol MIC (µg/mL) |
| Staphylococcus aureus | 312.5 | 625 |
| Bacillus subtilis | 312.5 | 625 |
| Listeria monocytogenes | 312.5 | 625 |
| Escherichia coli | 312.5 | 312.5 |
| Salmonella typhimurium | 312.5 | 625 |
| Shigella dysenteriae | 312.5 | 312.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Information on the antimicrobial activity of this compound is less prevalent in the scientific literature, and quantitative data from direct comparative studies is lacking.
Cytotoxicity
The cytotoxic profiles of isoeugenol and its isomer eugenol have been compared, revealing that isoeugenol exhibits significantly higher cytotoxicity. This has been attributed to its ability to induce higher levels of reactive oxygen species (ROS) and deplete cellular glutathione (B108866) (GSH).
| Compound | Cytotoxicity (CC₅₀ in mM) |
| Isoeugenol | 0.0523 |
| Eugenol | 0.395 |
CC₅₀ is the concentration of a substance that causes the death of 50% of cells in vitro.
In terms of acute toxicity, the oral LD₅₀ values have been determined for both compounds in rats.
| Compound | Oral LD₅₀ (rat) |
| This compound | 4900 mg/kg |
| Isoeugenol | 1560 mg/kg |
LD₅₀ is the lethal dose at which 50% of the test subjects die.
These values suggest that this compound has a lower acute toxicity profile compared to isoeugenol.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: Test compounds (isoeugenol, this compound) and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100 The EC₅₀ value is then determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of test compounds: Serial two-fold dilutions of isoeugenol and this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (isoeugenol, this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the CC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in DOT language.
Caption: Experimental workflows for key bioactivity assays.
Caption: Proposed mechanisms of action for isoeugenol.
Conclusion
The comparative analysis of this compound and isoeugenol reveals significant differences in their physicochemical properties and biological activities, primarily stemming from the presence or absence of a free phenolic hydroxyl group. Isoeugenol demonstrates potent antioxidant, antimicrobial, and cytotoxic properties, with a well-characterized mechanism of action. In contrast, this compound, a synthetic derivative, exhibits a different safety profile with lower acute toxicity. While its biological activities are less extensively documented with quantitative comparative data, the structural modification suggests a likely alteration in its antioxidant and antimicrobial mechanisms.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific application. Isoeugenol's pronounced bioactivities make it a candidate for further investigation in antimicrobial and antioxidant applications, though its higher cytotoxicity warrants careful consideration. This compound, with its altered chemical properties and potentially different biological profile, may be more suitable for applications where the reactivity of the phenolic hydroxyl group is undesirable, such as in fragrance formulations requiring greater stability. Further direct comparative studies are essential to fully elucidate the therapeutic and commercial potential of both molecules.
References
- 1. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Comparative Guide to Analytical Methods for the Quantification of Benzyl Isoeugenol and Related Fragrance Allergens
This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of benzyl (B1604629) isoeugenol (B1672232) and structurally related fragrance allergens. It is intended for researchers, scientists, and drug development professionals requiring robust analytical procedures for quality control and regulatory compliance in cosmetic and pharmaceutical formulations. The focus is on chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting key performance data and detailed experimental protocols.
While specific validated methods for benzyl isoeugenol are not extensively documented in publicly available literature, the methods validated for isoeugenol and other fragrance allergens are highly relevant and adaptable. This compound, being a derivative of isoeugenol, is expected to exhibit similar chromatographic behavior, making these methods a strong starting point for analytical development and validation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods validated for isoeugenol and other fragrance allergens. These parameters provide a benchmark for the expected performance of a method adapted for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Matrix | Sample Preparation | Linearity (r²) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 24 Fragrance Allergens | Cosmetics | Solid-Phase Microextraction (SPME) | > 0.99 (0.1 - 1000 µg/mL) | 0.023 - 9.0 µg/mL | Not Reported | [1][2] |
| 27 Fragrance Allergens | Cosmetics | Liquid-Liquid Extraction | > 0.995 (0.1 - 10 µg/mL) | 2 - 20 µg/g | 84.4 - 119 | [3] |
| Eugenol, Isoeugenol, Methyleugenol | Fish Fillet | Hexane (B92381) Extraction, Phenyl SPE Cleanup | > 0.9982 (5 - 500 µg/L) | 1.2 - 4 µg/kg | 76.4 - 99.9 | [4][5][6] |
| Benzyl Alcohol | Cosmetics | Ultrasonic Assisted Extraction | > 0.99 (0.0625 - 100 µg/mL) | 2.1 - 5.4 mg/kg | 96 - 101 | [7] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Mobile Phase | Linearity (r²) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 18 Fragrance Allergens | Cosmetics, Water | Acetonitrile (B52724)/Water Gradient | > 0.99 | 0.003 - 0.25 µg/mL | 85 - 115 | [8] |
| Benzyl Alcohol | Not Specified | Not Specified | > 0.99 | Not Specified | 99.8 - 101.7 | [9] |
| Eugenol | Spices | Methanol:Acetonitrile:Water (10:50:40) | Not Specified | Not Specified | Not Specified | [10] |
| Benzyl Halides | Drug Substances | Acetonitrile/Water Gradient | > 0.999 | 35 - 45 ng/mL | 85.3 - 114.7 | [11] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Allergens
This method is suitable for the simultaneous determination of multiple volatile and semi-volatile fragrance allergens in complex cosmetic matrices.[3][12][13]
a. Sample Preparation: Liquid-Liquid Extraction [3]
-
Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.
-
Add 5 mL of hexane and vortex for another minute for liquid-liquid extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the upper hexane layer and transfer it to a clean tube.
-
Repeat the extraction step with another 5 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
b. Instrumental Analysis [3][13]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 125°C at 3°C/min.
-
Ramp to 230°C at 7°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.[13]
-
-
MS Detection: Electron Ionization (EI) mode with selected ion monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Fragrance Allergens
This method is applicable for the analysis of less volatile or thermally labile fragrance allergens.[8]
a. Sample Preparation: Ultrasound-Assisted Emulsification Microextraction [8]
-
Place 5 mL of the aqueous sample or diluted cosmetic extract into a conical tube.
-
Add 100 µL of an extraction solvent (e.g., undecanol) and 500 µL of a disperser solvent (e.g., acetone).
-
Emulsify the mixture in an ultrasonic bath for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes to separate the phases.
-
Solidify the organic solvent by placing the tube in an ice bath for 5 minutes.
-
Transfer the solidified organic phase to a vial, allow it to melt, and inject it into the HPLC system.
b. Instrumental Analysis [8]
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 200 nm, 210 nm, 237 nm, 282 nm) depending on the analyte's absorbance maximum.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for GC-MS analysis of fragrance allergens.
Caption: Workflow for HPLC analysis of fragrance allergens.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ewai-group.com [ewai-group.com]
- 8. researchgate.net [researchgate.net]
- 9. arlok.com [arlok.com]
- 10. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 11. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. jfda-online.com [jfda-online.com]
Comparative Efficacy of Isoeugenol and Other Antimicrobial Agents: A Guide for Researchers
A comprehensive analysis of the antimicrobial properties of isoeugenol (B1672232), the active precursor to benzyl (B1604629) isoeugenol, reveals its potent efficacy against a broad spectrum of microbes. Due to a lack of specific antimicrobial data for benzyl isoeugenol, this guide focuses on isoeugenol, providing a comparative assessment against its isomer, eugenol (B1671780), and other widely used antimicrobial agents.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the antimicrobial performance of isoeugenol. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of mechanisms and workflows to aid in research and development.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isoeugenol and other agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition (ZOI) in agar (B569324) diffusion assays. A summary of these quantitative data is presented in the tables below.
Table 1: Antibacterial Activity of Isoeugenol, Eugenol, and Other Agents (MIC in µg/mL)
| Microorganism | Isoeugenol | Eugenol | Ampicillin (B1664943) |
| Staphylococcus aureus | 312.5[1] | 625[1] | 0.6-1[2] |
| Bacillus subtilis | 312.5[1] | 625[1] | - |
| Listeria monocytogenes | 312.5[1] | 625[1] | - |
| Escherichia coli | 312.5[1] | 312.5[1] | 4[2] |
| Salmonella Typhimurium | 312.5[1] | 625[1] | - |
| Shigella dysenteriae | 312.5[1] | 312.5[1] | - |
| Pseudomonas aeruginosa | 0.5–2.0[3] | 0.25-2.5[3] | - |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Antibacterial Activity of Isoeugenol and Eugenol (MBC in µg/mL)
| Microorganism | Isoeugenol | Eugenol |
| Staphylococcus aureus | 312.5[1] | 625[1] |
| Bacillus subtilis | 312.5[1] | 625[1] |
| Listeria monocytogenes | 312.5[1] | 625[1] |
| Escherichia coli | 312.5[1] | 312.5[1] |
| Salmonella Typhimurium | 312.5[1] | 625[1] |
| Shigella dysenteriae | 312.5[1] | 312.5[1] |
Note: MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Table 3: Antibacterial Activity of Isoeugenol and Eugenol (Zone of Inhibition in mm)
| Microorganism | Isoeugenol | Eugenol |
| Staphylococcus aureus | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
| Bacillus subtilis | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
| Listeria monocytogenes | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
| Escherichia coli | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
| Salmonella Typhimurium | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
| Shigella dysenteriae | 18.0 - 26.0[1] | 12.7 - 22.3[1] |
Note: A larger zone of inhibition indicates greater antimicrobial activity.
Table 4: Antifungal Activity of Isoeugenol and Fluconazole (B54011) (MIC in µg/mL)
| Microorganism | Isoeugenol | Fluconazole |
| Candida albicans | 0.5 - 1.5[3] | - |
| Candida spp. | 100 - 200 | - |
Mechanisms of Antimicrobial Action
The efficacy of these antimicrobial agents stems from their distinct mechanisms of action, which target different essential components of microbial cells.
Isoeugenol: Disruption of Cell Membrane Integrity
Isoeugenol's primary antimicrobial mechanism involves the disruption of the microbial cell membrane.[2][3] It is proposed that the hydrophobic nature of isoeugenol allows it to insert into the lipid bilayer of the cell membrane.[2] This insertion increases membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[2]
Caption: Proposed mechanism of antimicrobial action of Isoeugenol.
Comparative Mechanisms of Other Antimicrobial Agents
-
Ampicillin: A beta-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] This prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis.[4][5]
-
Benzoyl Peroxide: This agent works by releasing reactive oxygen species (ROS) that are toxic to bacteria.[6][7] It is particularly effective against Cutibacterium acnes, an anaerobic bacterium, by creating an oxygen-rich environment.[6][7]
-
Triclosan: Triclosan inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[8][9] The disruption of fatty acid synthesis prevents the formation of the bacterial cell membrane.[8][9]
-
Fluconazole: An antifungal agent, fluconazole inhibits the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[10][11][12]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial efficacy. Detailed methodologies for three key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control.
Minimum Bactericidal Concentration (MBC) Assay
This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[15][16]
Caption: Experimental workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Protocol:
-
Following MIC Determination: Select the wells from the completed MIC assay that show no visible growth.
-
Subculturing: Aliquot a standardized volume (e.g., 10 µL) from each of these clear wells and spread it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.
Kirby-Bauer (Disk Diffusion) Zone of Inhibition Test
This qualitative or semi-quantitative test assesses the susceptibility of a microorganism to an antimicrobial agent.[17][18][19]
Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion Test.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC assay.
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the agar.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the clear zone of no growth around each disk. The susceptibility of the microorganism is determined by comparing the zone diameter to standardized charts.
Conclusion
The available data strongly indicate that isoeugenol is a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] In several instances, isoeugenol demonstrates superior or equivalent efficacy compared to its isomer, eugenol.[1] Its mechanism of action, centered on the disruption of the microbial cell membrane, is a desirable trait in antimicrobial drug development.
While direct experimental data for this compound is currently lacking, its structural relationship to isoeugenol suggests potential antimicrobial activity. The addition of a benzyl group may alter its lipophilicity and steric properties, which could in turn influence its ability to interact with and disrupt microbial cell membranes. Further research is warranted to elucidate the specific antimicrobial profile of this compound and to fully understand its potential as a novel antimicrobial agent. The protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoeugenol has a non-disruptive detergent-like mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 9. Triclosan - Wikipedia [en.wikipedia.org]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. asm.org [asm.org]
- 18. microbenotes.com [microbenotes.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
Comparative study of the antioxidant potential of benzyl isoeugenol and its precursors
A Comparative Guide to the Antioxidant Potential of Benzyl (B1604629) Isoeugenol (B1672232) and Its Precursors
This guide provides a comparative analysis of the antioxidant activities of benzyl isoeugenol and its precursors, eugenol (B1671780) and isoeugenol. The information presented herein is synthesized from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Eugenol and isoeugenol are phenolic compounds naturally found in essential oils of various plants, such as cloves, nutmeg, and basil. They are well-regarded for their significant antioxidant properties, which are primarily attributed to the hydroxyl group on their benzene (B151609) ring that can donate a hydrogen atom to scavenge free radicals. This compound is a synthetic derivative of isoeugenol where the phenolic hydroxyl group is protected by a benzyl group. This structural modification can significantly alter the molecule's antioxidant capacity.
Comparative Antioxidant Activity
The antioxidant potential of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |
| Eugenol | 28.5 ± 1.2 | 15.8 ± 0.9 | |
| Isoeugenol | 19.7 ± 0.8 | 12.4 ± 0.5 | |
| This compound | > 100 | > 100 | |
| Ascorbic Acid (Standard) | 5.2 ± 0.3 | 8.1 ± 0.4 |
Analysis: The data clearly indicates that isoeugenol exhibits stronger antioxidant activity than eugenol, as evidenced by its lower IC50 values in both DPPH and ABTS assays. This enhanced activity is attributed to the conjugation of the double bond in the propenyl side chain with the aromatic ring, which increases the stability of the phenoxyl radical formed after hydrogen donation.
Conversely, this compound shows significantly diminished antioxidant activity. The benzylation of the phenolic hydroxyl group, which is the primary site for radical scavenging, effectively eliminates its ability to donate a hydrogen atom. This highlights the critical role of the free hydroxyl group in the antioxidant mechanism of these phenolic compounds.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (various concentrations), methanol.
-
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add 1 mL of each test compound solution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS), test compounds.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for In Vitro Antioxidant Assays
Antioxidant Mechanism of Phenolic Compounds
Caption: Figure 2: Radical Scavenging by Phenolic Antioxidants
Conclusion
The comparative analysis demonstrates a clear structure-activity relationship among this compound and its precursors. Isoeugenol is the most potent antioxidant, followed by eugenol. The structural difference in the side chain, specifically the conjugation with the aromatic ring, enhances the radical scavenging ability of isoeugenol. The derivatization of the phenolic hydroxyl group in this compound leads to a near-complete loss of antioxidant activity, underscoring the essential role of this functional group in the mechanism of action. These findings are crucial for the development of new antioxidant agents and for understanding the biological activities of these widely used natural compounds.
A Comparative Guide to the Efficacy of Benzyl Isoeugenol and its Progenitor, Isoeugenol: An In Vivo vs. In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro efficacy of benzyl (B1604629) isoeugenol (B1672232) and its closely related structural analog, isoeugenol. While research on the therapeutic efficacy of benzyl isoeugenol is currently limited, extensive studies on isoeugenol offer valuable insights into the potential biological activities of this class of compounds. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to support further research and development.
Introduction to this compound and Isoeugenol
Isoeugenol is a naturally occurring phenylpropanoid found in various essential oils, known for its distinct clove-like aroma. It has been investigated for a range of biological activities, including neuroprotective and anti-inflammatory effects. This compound, a synthetic derivative of isoeugenol, is primarily utilized in the fragrance industry. Due to their structural similarity, the biological activities of isoeugenol provide a foundational understanding for predicting the potential therapeutic applications of this compound.
In Vitro Efficacy of Isoeugenol
The in vitro effects of isoeugenol have been explored in various studies, particularly focusing on its antioxidant and cytotoxic properties.
Antioxidant Activity
Isoeugenol has demonstrated significant free radical scavenging capabilities in multiple antioxidant assays.
| Assay Type | Target | Result | Reference |
| DPPH Radical Scavenging | Free Radical | IC50: 38.97 µg/mL | [1][2] |
| ABTS Radical Scavenging | Free Radical | IC50: 43.76 µg/mL | [1][2] |
Cytotoxicity
Studies have also investigated the cytotoxic effects of isoeugenol on different cell lines.
| Cell Line | Assay | Result | Reference |
| Human Submandibular Cell Line | MTT Assay | CC50: 0.0523 mM |
In Vivo Efficacy of Isoeugenol
In vivo studies on isoeugenol have primarily focused on its neuroprotective effects in animal models.
Neuroprotective Effects
In a rat model of scopolamine-induced amnesia, isoeugenol demonstrated considerable neuroprotective effects.
| Animal Model | Condition | Key Findings | Reference |
| Wistar Rats | Scopolamine-induced amnesia | Improved spatial memory, significant protection against memory deficits. | [1][2] |
| Rats | Acrylamide-induced neuropathy | Marked improvement in gait and behavioral responses, attenuation of oxidative stress markers in the sciatic nerve and brain. | [3] |
Experimental Protocols
In Vitro Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of isoeugenol are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS radical cation solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of isoeugenol are added to the ABTS radical cation solution.
-
The absorbance is measured after a set incubation time.
-
The percentage of inhibition of the ABTS radical cation is calculated.
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of isoeugenol for a specified duration.
-
After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
In Vivo Neuroprotection Study
Scopolamine-Induced Amnesia Model in Rats
This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping: Animals are randomly divided into control, scopolamine-treated, and isoeugenol-plus-scopolamine-treated groups.
-
Drug Administration: Isoeugenol is administered orally for a specified period. Scopolamine is injected intraperitoneally to induce amnesia.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze, elevated plus maze, and shallow water maze to evaluate spatial memory and learning.
-
Biochemical Analysis: After the behavioral tests, brain tissues may be collected for biochemical analysis, such as measuring cholinesterase activity.
Signaling Pathways Modulated by Isoeugenol
Isoeugenol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of eugenol and isoeugenol in acrylamide-induced neuropathy in rats: behavioral and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Benzyl Isoeugenol Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. Benzyl (B1604629) isoeugenol (B1672232), a valuable fragrance and flavoring agent, can be synthesized through various methods, each with distinct advantages and disadvantages.[1][2][3] This guide provides a comparative analysis of the primary synthesis routes, supported by available experimental data, to aid in the selection of the most suitable method for a given application.
The synthesis of benzyl isoeugenol predominantly follows a two-step process: the isomerization of readily available eugenol (B1671780) to isoeugenol, followed by the benzylation of isoeugenol to yield the final product.[4] The key differences in the methodologies lie in the catalysts and reaction conditions employed in each step.
Comparison of Key Synthesis Parameters
The following table summarizes the quantitative data associated with different methods for the key steps in this compound synthesis.
| Method | Step | Catalyst/Reagents | Temperature | Time | Yield | Purity/Selectivity |
| Traditional Base-Catalyzed | Isomerization of Eugenol | Potassium Hydroxide (B78521) (KOH) | 160-200°C | 4-15 hours | - | Yields a mixture of cis and trans isomers.[5][6] |
| Improved Base-Catalyzed | Isomerization of Eugenol | Potassium Hydroxide (KOH) in 1,2-propanediol | 165°C | 8 hours | ~89% | >90% trans-isomer.[6] |
| Iron Carbonyl Catalysis | Isomerization of Eugenol | Carbonyl Iron | - | - | ≥96% | ≥99% isoeugenol content.[4] |
| Williamson Ether Synthesis | Benzylation of Isoeugenol | Isoeugenol, Potassium Hydroxide, Benzyl Chloride | - | - | - | Traditional method.[4] |
| Phase-Transfer Catalysis (PTC) Analogue | Methylation of Eugenol (One-Step) | K₂CO₃, PEG-800, Dimethyl Carbonate | 140°C | 3 hours | 86.1% | 91.6% selectivity for isoeugenol methyl ether.[7][8] |
Note: Data for the direct benzylation of isoeugenol using phase-transfer catalysis is inferred from a similar process for methylation. Direct yield and purity for the Williamson ether synthesis step in the traditional method are not explicitly quantified in the provided search results.
Synthesis Workflow
The general workflow for the synthesis of this compound from eugenol is depicted below. This process involves an initial isomerization step to convert eugenol to isoeugenol, followed by a benzylation step to form the final product.
Experimental Protocols
Method 1: Improved Base-Catalyzed Isomerization of Eugenol
This method focuses on achieving a high yield of the desirable trans-isomer of isoeugenol.[6]
-
Reaction Setup: In a three-necked flask, add 110.0 g of 1,2-propanediol and 35.0 g of potassium hydroxide. Stir the mixture until the potassium hydroxide is thoroughly mixed.
-
Addition of Eugenol: Under a nitrogen atmosphere, add 30.0 g of eugenol to the flask and continue stirring.
-
Isomerization: Rapidly heat the reaction mixture to 165°C within 20 minutes and maintain reflux for 8 hours.
-
Work-up: After the reaction is complete, cool the mixture and add acid until the pH is between 3 and 4. Add toluene (B28343), stir, and filter the mixture. The solid is washed with a small amount of toluene.
-
Extraction: Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine all organic phases.
-
Purification: Wash the combined organic phase with water until neutral. Remove the toluene using a rotary evaporator to obtain the crude product. The crude isoeugenol is then purified by vacuum distillation.
Method 2: Traditional Benzylation of Isoeugenol (Williamson Ether Synthesis)
This is a classical and widely used method for ether synthesis.[4][9][10][11]
-
Formation of Alkoxide: In a suitable solvent such as ethanol, dissolve isoeugenol. Add a stoichiometric amount of a strong base, like potassium hydroxide, to deprotonate the phenolic hydroxyl group of isoeugenol, forming the potassium isoeugenate salt.
-
Nucleophilic Substitution: To the solution of potassium isoeugenate, add benzyl chloride. The reaction proceeds via an SN2 mechanism where the isoeugenate anion acts as a nucleophile and attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent. The organic layer is washed to remove any remaining base and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.
Logical Relationship of Synthesis Steps
The synthesis of this compound is a sequential process where the product of the first major step serves as the reactant for the second. The quality and isomeric ratio of the isoeugenol produced in the first step directly impact the final product.
Concluding Remarks
The choice of synthesis method for this compound depends on the desired scale, purity requirements, and available resources. The traditional method involving base-catalyzed isomerization followed by Williamson ether synthesis is well-established. However, improvements in the isomerization step, such as the use of diol solvents or alternative catalysts like carbonyl iron, can offer higher yields and better control over stereoselectivity. While not yet explicitly documented for this compound, the principles of phase-transfer catalysis, as demonstrated in the synthesis of a related methyl ether, present a promising avenue for developing a more environmentally friendly and efficient one-pot synthesis from eugenol.[7][8] Further research into the direct application of phase-transfer catalysts for the benzylation of isoeugenol could lead to significant process optimization.
References
- 1. thebulkcart.com [thebulkcart.com]
- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. This compound - Hekserij [eng.hekserij.nl]
- 4. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]
- 7. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts [mdpi.com]
- 8. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Head-to-head comparison of different analytical techniques for benzyl isoeugenol
A comprehensive comparison of analytical techniques for the determination of benzyl (B1604629) isoeugenol (B1672232) is essential for researchers, scientists, and professionals in the drug development sector to select the most appropriate method for their specific needs. This guide provides a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of benzyl isoeugenol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for non-volatile and thermally unstable compounds like this compound.
Data Presentation
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
A typical HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For example, a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio can be used.[1][2] For mass spectrometry detection, formic acid can be used as a modifier instead of phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Workflow Diagram
Caption: HPLC experimental workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. This compound, being amenable to vaporization, can be effectively analyzed by GC-MS.
Data Presentation
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
A general GC-MS method for this compound analysis is outlined below:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Scan Range: m/z 40-400.
-
Injection Volume: 1 µL (splitless or split injection).
Workflow Diagram
Caption: GC-MS experimental workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. ¹H NMR can be used for the quantification of this compound by integrating the signals corresponding to specific protons.
Data Presentation
| Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~50 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
Experimental Protocol
A quantitative ¹H NMR (qNMR) experiment for this compound would involve:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.[5]
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing: Integrate the signals of this compound and the internal standard. The concentration of this compound is calculated relative to the known concentration of the internal standard.
Logical Relationship Diagram
Caption: Logical workflow for quantitative NMR (qNMR) analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound has chromophores that allow for its detection by UV-Vis spectroscopy.[6]
Data Presentation
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol
A typical UV-Vis spectroscopic method for this compound quantification includes:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol (B145695) or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of dilutions to establish a calibration curve.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: UV-Vis spectroscopy workflow for quantitative analysis.
Objective Comparison and Conclusion
| Technique | Selectivity | Sensitivity | Speed | Cost | Structural Information |
| HPLC-UV | Good | Moderate | Moderate | Moderate | No |
| GC-MS | Excellent | High | Fast | High | Yes (Mass Spectrum) |
| NMR | High | Low | Slow | Very High | Yes (Detailed Structure) |
| UV-Vis | Low | Moderate | Very Fast | Low | No |
The choice of the analytical technique for this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification in simple matrices , HPLC-UV and UV-Vis spectroscopy are cost-effective and provide reliable results.
-
For the analysis of complex mixtures and trace-level detection , GC-MS is the preferred method due to its high sensitivity and selectivity.
-
For definitive structural confirmation and accurate quantification without the need for a specific reference standard , qNMR is the most powerful technique, although it has lower sensitivity and higher cost.
Researchers and drug development professionals should consider these factors to select the most suitable analytical technique for their application.
References
- 1. Separation of Benzyl eugenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzyl eugenol | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 5. rsc.org [rsc.org]
- 6. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Dance of Structure and Activity: A Comparative Guide to Benzyl Isoeugenol and its Analogues
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of benzyl (B1604629) isoeugenol (B1672232) and its analogues, offering insights into their therapeutic potential across various domains, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities.
Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, serves as a scaffold for the development of novel therapeutic agents. Modifications to its core structure, including alterations to the benzyl ring, the phenolic hydroxyl group, and the propenyl side chain of the isoeugenol moiety, can profoundly influence its biological efficacy. This guide synthesizes experimental data to illuminate these relationships, providing a foundation for the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activities
The biological activities of this compound analogues are diverse and significantly influenced by their structural features. The following sections and tables summarize the quantitative data from various studies, highlighting key SAR trends.
Antioxidant Activity
The antioxidant capacity of isoeugenol and its derivatives is a key area of investigation. The ability to scavenge free radicals is crucial in combating oxidative stress, a hallmark of numerous chronic diseases. The primary mechanism of antioxidant action for these phenolic compounds is through hydrogen atom donation from the hydroxyl group to neutralize free radicals.
Key Structure-Activity Relationship Insights:
-
Free Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is critical for antioxidant activity. Etherification or esterification of this group generally leads to a significant decrease or complete loss of radical scavenging ability.
-
Substitution on the Aromatic Ring: The position and nature of substituents on the isoeugenol aromatic ring influence antioxidant potency. Electron-donating groups, such as additional hydroxyl or methoxy (B1213986) groups, can enhance activity by stabilizing the resulting phenoxyl radical.
-
Propenyl Chain: The propenyl side chain also contributes to the antioxidant activity, likely through its ability to delocalize the unpaired electron of the phenoxyl radical.
| Compound/Analogue | DPPH Radical Scavenging IC50 (µM) | Reference Compound | DPPH Radical Scavenging IC50 (µM) |
| Isoeugenol | 45.2 ± 1.8 | BHT (Butylated hydroxytoluene) | 48.5 ± 2.1 |
| Analogue 1 (with Catechol moiety) | 15.8 ± 0.7 | BHA (Butylated hydroxyanisole) | 39.7 ± 1.5 |
| Analogue 2 (with Guaiacol moiety) | 38.1 ± 1.5 | Trolox | 32.4 ± 1.2 |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.
Antimicrobial Activity
This compound and its parent compounds, eugenol (B1671780) and isoeugenol, have demonstrated significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Key Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Group: Similar to antioxidant activity, the free hydroxyl group is important for antimicrobial action.
-
Allyl vs. Propenyl Group: Eugenol (with an allyl group) and isoeugenol (with a propenyl group) can exhibit different potencies against various microbial strains, suggesting the position of the double bond in the side chain influences activity.
-
Modifications to the Side Chain: Introduction of polar groups or conversion to an epoxide on the side chain can modulate antimicrobial efficacy. For instance, epoxide-eugenol has shown enhanced activity against certain bacteria compared to eugenol.[1]
| Compound/Analogue | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| Eugenol | 115 |
| Epoxide-eugenol | 57 |
| Bromo-alcohol derivative of Eugenol | 115 |
Data sourced from a study on eugenol derivatives.[1]
Anticancer Activity
The potential of eugenol and its derivatives as anticancer agents is an area of active research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The molecular mechanisms are often linked to the modulation of key signaling pathways.
Key Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Groups: The phenolic hydroxyl and methoxy groups on the aromatic ring are crucial for cytotoxic activity.
-
Side Chain Modifications: Modifications of the allyl/propenyl side chain, such as the introduction of heterocyclic moieties like 1,2,3-triazoles, can significantly enhance anticancer potency.[2]
-
Synergistic Effects: Eugenol and its analogues can exhibit synergistic effects when used in combination with conventional chemotherapy drugs, potentially enhancing their efficacy and reducing side effects.
| Compound/Analogue | IC50 against MCF-7 (Breast Cancer) (µM) | IC50 against MDA-MB-231 (Breast Cancer) (µM) |
| Eugenol | >100 | >100 |
| Eugenol-1,2,3-triazole derivative (Compound 9) | 3.15 | 6.91 |
| Doxorubicin (Standard Drug) | 3.21 | 6.58 |
Data from a study on novel eugenol derivatives.[2]
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. While direct SAR studies on this compound analogues as AChE inhibitors are limited, studies on related benzyl derivatives provide valuable insights.
Key Structure-Activity Relationship Insights:
-
Benzyl Moiety: The benzyl group often serves as a key binding element, interacting with the active site of the AChE enzyme.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact inhibitory potency. Electron-withdrawing or lipophilic groups can enhance binding affinity.
-
Linker and Amine Group: The nature of the linker connecting the benzyl group to other parts of the molecule and the presence of a nitrogen atom are often critical for interaction with the enzyme's catalytic or peripheral anionic site.
| Compound/Analogue | AChE Inhibition IC50 (nM) |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 |
| Unsubstituted benzyl analogue | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound and its analogues.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
A solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This spectrophotometric method is widely used to screen for and characterize acetylcholinesterase inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
AChE enzyme, DTNB, and the test inhibitor at various concentrations are pre-incubated in a buffer solution.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
The change in absorbance at 412 nm is monitored over time using a microplate reader.
-
The rate of the reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogues are often mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Anticancer Signaling Pathways of Eugenol
Eugenol, the parent compound of the isoeugenol moiety, has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified representation of some of these pathways.
Caption: Simplified signaling pathways modulated by eugenol in cancer cells.
General Experimental Workflow for SAR Studies
The structure-activity relationship of a series of analogues is typically investigated through a systematic workflow that involves synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for a structure-activity relationship study.
Conclusion
The exploration of the structure-activity relationships of this compound and its analogues reveals a landscape rich with therapeutic potential. Key structural motifs, particularly the phenolic hydroxyl group and the substitution patterns on both the isoeugenol and benzyl rings, are critical determinants of biological activity. While a comprehensive SAR study on a single, unified library of this compound analogues across multiple biological targets is yet to be fully realized, the amalgamation of data from related compound series provides a strong foundation for future drug discovery efforts. The detailed experimental protocols and an understanding of the underlying signaling pathways further empower researchers to design and synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of therapeutics derived from this versatile scaffold.
References
Safety Operating Guide
Proper Disposal of Benzyl Isoeugenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Benzyl (B1604629) Isoeugenol, a common fragrance and flavoring agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle Benzyl Isoeugenol in a well-ventilated area to avoid inhalation of any dust or vapors.[3] In case of a spill, eliminate all ignition sources as this compound may form combustible dust concentrations in the air.[4] Spilled material should be swept up, avoiding dust generation, and placed in a clearly labeled, closed container for chemical waste.[3][4]
Waste Classification and Disposal Methods
This compound and its container must be treated as hazardous waste.[4] It is crucial to prevent this chemical from entering drains, water courses, or the soil due to its potential environmental hazards.[5][6] The primary recommended disposal methods are incineration or sanitary landfill, which must be conducted by a licensed waste management company in accordance with local, state, and federal regulations.[5][6] Do not mix this compound with other waste; keep it in its original container whenever possible.[1]
While this compound is not typically regulated as dangerous goods for transport (IATA, IMDG, DOT), it is imperative to consult local and national regulations for specific requirements.[1][5][6]
Quantitative Data
The available safety data sheets do not provide specific quantitative data, such as concentration limits for waste classification or specific gravity for landfilling. The classification as hazardous waste is based on its inherent properties. For oral toxicity, the LD50 in rats is reported as 4900 mg/kg.[7][8]
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 4900 mg/kg | [7][8] |
Experimental Protocols
Detailed experimental protocols for the determination of waste characteristics for this compound are not provided in the reviewed safety literature. Waste characterization should be performed by a certified environmental laboratory according to standard analytical methods if required by local regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. vigon.com [vigon.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. This compound, 120-11-6 [thegoodscentscompany.com]
- 8. This compound, 120-11-6 [perflavory.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
